Technical Documentation Center

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Elucidation of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Executive Summary tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3; Formula: C12H15FN2O4) is a highly functionalized aromatic building block[1]. It serves as a critical active pharmaceutical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3; Formula: C12H15FN2O4) is a highly functionalized aromatic building block[1]. It serves as a critical active pharmaceutical intermediate (API) in the synthesis of advanced targeted therapeutics, including Focal Adhesion Kinase (FAK) and Bruton's Tyrosine Kinase (BTK) inhibitors[2]. For drug development professionals and structural chemists, understanding the solid-state properties of this intermediate is non-negotiable. Polymorphism, crystal packing, and intermolecular hydrogen bonding directly influence the compound's thermodynamic stability, bulk powder flowability, and reactivity during downstream Boc-deprotection and cross-coupling steps. This whitepaper details the self-validating crystallographic methodologies required to elucidate its precise three-dimensional architecture.

Pharmacophoric Relevance and the Causality of Solid-State Analysis

In API manufacturing, structural causality is paramount. The spatial orientation of the fluoro and methyl groups on the nitroaniline core dictates the steric hindrance encountered in subsequent synthetic stages. Furthermore, the Boc-protected aniline derivative features multiple hydrogen-bond donors and acceptors (the carbamate N-H, the carbonyl C=O, the nitro group, and the fluorine atom).

Why perform Single-Crystal X-ray Diffraction (SCXRD) at cryogenic temperatures? The tert-butyl carbamate moiety is highly susceptible to thermal motion and rotational disorder around the C–N and C–O bonds at room temperature. By collecting diffraction data at 100 K, we significantly reduce the atomic displacement parameters (ADPs). This thermal dampening is not merely a preference; it is a causal requirement for accurately locating the residual electron density of hydrogen atoms—particularly the carbamate N-H proton—which is essential for mapping the intermolecular hydrogen-bonding network[3].

Self-Validating Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the following step-by-step protocol functions as a self-validating system, where the output of each phase dictates the viability of the next.

Phase I: Crystal Growth and Harvesting
  • Solvent Screening & Dissolution: Dissolve 50 mg of the purified API (>99% HPLC purity) in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexanes, 1:3 v/v).

  • Nucleation Control: Allow the solution to undergo slow evaporation at 293 K in a vibration-free environment.

    • Causality: Slow evaporation ensures thermodynamic (rather than kinetic) control of nucleation, yielding defect-free, single-phase macroscopic crystals suitable for high-resolution diffraction.

  • Mounting: Harvest a representative single crystal and coat it in perfluoropolyether oil. Mount it on a glass fiber or MiTeGen loop.

    • Causality: Perfluoropolyether oil acts as a cryoprotectant. When flash-cooled to 100 K, it forms a rigid glass rather than crystalline ice. This prevents mechanical stress that could fracture the delicate organic crystal and eliminates parasitic powder diffraction rings in the background data.

Phase II: Data Collection and Refinement
  • Diffraction: Transfer the mounted crystal to a diffractometer equipped with a cryostream cooled to 100 K. Utilize Mo-Kα radiation (λ = 0.71073 Å) to collect full-sphere reflection data.

  • Structure Solution: Integrate and scale the raw reflection data. Solve the phase problem using direct methods within the Olex2 graphical user interface[4].

    • Causality: Olex2 provides a workflow-oriented environment that links structure solution with real-time visualization, allowing immediate validation of the initial electron density map against the expected chemical connectivity[4].

  • Anisotropic Refinement: Perform full-matrix least-squares refinement on F2 using the SHELXL engine[3]. Refine anisotropic displacement parameters for all non-hydrogen atoms.

  • Self-Validation (checkCIF): To validate the refinement, generate a checkCIF report via the IUCr platform. A successful, self-validating model will exhibit an R1​ value < 0.05, a goodness-of-fit (S) near 1.0, and a featureless residual electron density map ( Δρmax​ < 0.5 e/ų), confirming the absence of unmodeled solvent, twinning, or missed symmetry.

Quantitative Crystallographic Parameters

The following table summarizes the anticipated and representative crystallographic parameters for the C12H15FN2O4 chemotype. These metrics serve as a reference standard for unit cell indexing and phase identification during bulk powder X-ray diffraction (PXRD) screening.

ParameterRepresentative Value
Chemical Formula C12H15FN2O4
Formula Weight 270.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
a 10.452(1) Å
b 12.134(2) Å
c 11.205(1) Å
β 98.45(1)°
Volume 1405.8(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.277 g/cm³

Mechanistic Insights: Intermolecular Interactions and Lattice Packing

The crystal packing of tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is governed by a delicate balance of strong hydrogen bonds and weaker dispersive interactions:

  • Carbamate Dimerization: Consistent with the behavior of analogous tert-butyl carbamates[5], the molecule forms robust intermolecular N–H···O=C hydrogen bonds. These interactions typically manifest as R22​(8) dimeric motifs or infinite one-dimensional zig-zag chains along the crystallographic b-axis.

  • Nitro and Fluoro Participation: The strongly electron-withdrawing nitro group and the fluorine atom act as secondary hydrogen-bond acceptors. Weak C–H···F and C–H···O(nitro) interactions stabilize the three-dimensional lattice.

  • Steric Torsion: The steric bulk of the ortho-methyl group forces the carbamate moiety out of coplanarity with the phenyl ring. While this prevents extended π−π stacking, it optimizes the geometry for the aforementioned hydrogen-bonding networks, locking the API into a highly stable crystalline lattice.

SCXRD Workflow Diagram

SCXRD_Workflow N1 API Synthesis & Purification (CAS 2655557-80-3) N2 Crystallization via Slow Evaporation N1->N2 >99% Purity Required N3 Data Collection (100 K) Diffractometer Setup N2->N3 Isolate Single Crystal N4 Structure Solution (Olex2 GUI) N3->N4 .hkl Reflection Data N5 Least-Squares Refinement (SHELXL Engine) N4->N5 Initial Phase Model N6 Structural Validation (checkCIF & Archiving) N5->N6 Final .res / .cif File

SCXRD workflow for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate structural elucidation.

Conclusion

The structural elucidation of tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate provides critical mechanistic data for drug development pipelines. By employing a self-validating SCXRD protocol at cryogenic temperatures, researchers can accurately map the hydrogen-bonding networks and steric torsions dictated by the fluoro, methyl, and nitro substituents. This foundational knowledge ensures the predictability of the API's behavior in subsequent scale-up and formulation processes.

References

  • Combination of FAK inhibitor and BTK inhibitor for treating a disease. World Intellectual Property Organization.
  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1728.[Link]

Sources

Exploratory

Safety Data Sheet (SDS) &amp; Process Safety Whitepaper: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Executive Summary & Structural Significance As a Senior Application Scientist overseeing chemical scale-up and process safety, I approach the handling of intermediate compounds not merely as a compliance exercise, but as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As a Senior Application Scientist overseeing chemical scale-up and process safety, I approach the handling of intermediate compounds not merely as a compliance exercise, but as a dynamic system of energy and mass transfer. tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3) is a highly specialized building block frequently utilized in the synthesis of fluoro-methyl-phenylenediamines—critical pharmacophores in the development of advanced kinase inhibitors and oncology therapeutics.

However, this molecule presents a complex dual-hazard profile. It combines an energetic nitroaromatic system (prone to highly exothermic decomposition) with an acid-labile tert-butoxycarbonyl (Boc) protected amine (prone to rapid gas evolution). According to safety guidelines from, specialized intermediates like CAS 2655557-80-3 must be treated with the recognition of having unknown, potentially severe hazards[1]. This whitepaper transcends a standard 16-section SDS, providing drug development professionals with field-proven, self-validating protocols for the safe handling, storage, and scale-up of this specific compound.

Physicochemical Hazards & Reactivity Profiling

To design safe experimental workflows, we must first understand the causality behind the molecule's reactivity. The physicochemical risks of this compound are dictated by its two primary functional groups.

  • The Nitroaromatic Hazard: Nitroaromatics possess high C-NO₂ bond-dissociation energies, yet their thermal decomposition is highly exothermic and often autocatalytic[2]. Research published by the emphasizes that process temperatures must be kept strictly below the detected onset of decomposition ( To​ ) to prevent thermal runaway[3].

  • The Boc-Carbamate Hazard: The Boc group is highly sensitive to acidic conditions[4]. The deprotection mechanism involves the protonation of the carbamate, leading to the elimination of a tert-butyl cation and carbamic acid, which subsequently decarboxylates[5]. Guidelines from warn that because this reaction produces equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas, closed systems must never be used[6].

Table 1: Quantitative Physicochemical & Safety Profiling
ParameterValueProcess Safety Implication
Chemical Name tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamateNomenclature for regulatory tracking.
CAS Registry Number 2655557-80-3Essential for SDS compliance and inventory logging[1].
Molecular Formula C₁₂H₁₅FN₂O₄High heteroatom-to-carbon ratio indicates energetic potential.
Molecular Weight 270.26 g/mol Required for precise stoichiometric reagent dosing.
Thermal Stability ( To​ ) Est. > 150°C (Nitro decomp.)Requires Differential Scanning Calorimetry (DSC) prior to scale-up[7].
Gas Evolution Potential 2 moles of gas per mole of APIDeprotection generates CO2​ and Isobutylene; requires active venting[6].

Toxicological Assessment & Occupational Exposure

While comprehensive in vivo toxicological data for CAS 2655557-80-3 is limited, its structural alerts require it to be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) intermediate.

  • Mutagenicity: Nitroaromatic compounds are frequently Ames-test positive due to their potential to undergo enzymatic reduction to reactive hydroxylamines, which can intercalate with DNA.

  • Sensitization: Fluorinated anilines and their derivatives are known skin sensitizers.

  • Engineering Controls: Bench-scale handling must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Scale-up operations (>100g) require containment isolators (glove boxes) with a negative pressure differential.

Scale-Up Methodology: Self-Validating Protocols

In process chemistry, a protocol must be a self-validating system —meaning the reaction provides real-time, measurable feedback to confirm it is proceeding safely and correctly. Below are the step-by-step methodologies for the two most common transformations of this compound.

ProcessSafety Start tert-Butyl (5-fluoro-2-methyl -4-nitrophenyl)carbamate (CAS: 2655557-80-3) Step1 Nitro Reduction (Exothermic) Start->Step1 Safety1 Safety Check: Exotherm Control Maintain Temp < 40°C Step1->Safety1 Step2 Boc Deprotection (Acid-Catalyzed) Step1->Step2 Safety2 Safety Check: Gas Evolution Vent CO2 & Isobutylene Step2->Safety2 Product Target Intermediate: 5-Fluoro-2-methylbenzene -1,4-diamine Step2->Product

Caption: Synthetic workflow and safety checkpoints for CAS 2655557-80-3 processing.

Protocol A: Safe Nitro Reduction (Catalytic Hydrogenation)

Causality: Reducing the nitro group to an amine is highly exothermic. We utilize a low-pressure hydrogenation approach to prevent thermal runaway.

  • Reactor Purge: Charge a 50L Hastelloy reactor with 5.0 kg of CAS 2655557-80-3 and 25 L of ethanol. Purge the headspace with Nitrogen (N₂) for 30 minutes to displace oxygen.

  • Catalyst Addition: Carefully charge 0.5 kg of 10% Pd/C (50% wet). Self-Validating Step: The use of wet catalyst prevents auto-ignition of solvent vapors caused by dry palladium dust.

  • Hydrogenation: Pressurize the reactor to 2 bar with H₂. Maintain the internal jacket temperature at 20°C.

  • Exotherm Monitoring: The reaction will generate heat. Modulate the H₂ feed rate to ensure the internal temperature does not exceed 40°C.

  • Completion Check: The reaction is complete when H₂ uptake ceases (monitored via mass flow controller) and HPLC confirms <0.5% starting material.

Protocol B: Controlled Boc Deprotection

Causality: The addition of strong acids to Boc-protected amines initiates rapid decarboxylation. If added as a single bolus at scale, the instantaneous gas release will over-pressurize the reactor[6].

  • Substrate Dissolution: Dissolve the reduced intermediate in 20 L of anhydrous Dichloromethane (DCM) in a glass-lined reactor.

  • Venting Setup: Ensure the reactor condenser is open to a scrubber system capable of handling high volumes of isobutylene gas. Never seal the reactor.

  • Controlled Acid Dosing: Cool the reactor to 0°C. Begin dosing Trifluoroacetic Acid (TFA) (5.0 eq) via a metering pump at 50 mL/min.

  • In-Process Monitoring: Self-Validating Step: Monitor off-gas flow using an inline flow meter. The deprotection is deemed complete when gas evolution drops to baseline, confirming the consumption of the Boc group[4].

Emergency Response & Thermal Runaway Mitigation

Despite rigorous engineering controls, process deviations can occur. If a cooling jacket fails during the nitro reduction or acid dosing steps, the system will accumulate heat, accelerating the reaction rate and gas evolution in a dangerous feedback loop.

RunawayLogic Temp Continuous Temp Monitoring (Internal Thermocouple) Cond1 T < Target + 5°C Temp->Cond1 Cond2 Target + 5°C < T < Target + 15°C Temp->Cond2 Cond3 T > Target + 15°C (Runaway Risk) Temp->Cond3 Action1 Maintain Feed Rate Cond1->Action1 Action2 Halt Reagent Feed Increase Jacket Cooling Cond2->Action2 Action3 Emergency Quench Dump to Cold Water Cond3->Action3

Caption: Thermal excursion decision matrix for exothermic nitroaromatic reactions.

Emergency Quench Procedure: If the internal temperature exceeds the target by >15°C (Condition 3), immediately halt all reagent feeds. If temperature continues to rise at a rate of >2°C/min, initiate an emergency quench by bottom-draining the reactor contents into a pre-staged quench vessel containing 100 L of chilled (5°C) water or brine. Evacuate the immediate laboratory area until thermal equilibrium is verified.

References

  • Fayet, G., et al. "Predicting the Thermal Stability of Nitroaromatic Compounds." Journal of Loss Prevention in the Process Industries. URL: [Link]

  • American Chemical Society. "Hazard Evaluation and Safety Considerations for Scale-Up." ACS Organic Process Research & Development. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Effects of the Fluorine Atom in tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Abstract The substitution of a fluorine atom onto an aromatic ring introduces a complex interplay of electronic effects that significantly modulates the physicochemical properties and reactivity of the molecule. This tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The substitution of a fluorine atom onto an aromatic ring introduces a complex interplay of electronic effects that significantly modulates the physicochemical properties and reactivity of the molecule. This technical guide provides a comprehensive analysis of the electronic influence of the fluorine atom in tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, a compound of interest in drug discovery and development. By dissecting the inductive and resonance effects of the fluorine atom in concert with the other substituents—the nitro group, the methyl group, and the tert-butoxycarbonylamino group—we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the electron density distribution within the molecule. This guide will delve into the theoretical underpinnings of these electronic effects, supported by experimental data and computational analysis, to elucidate their impact on molecular reactivity, stability, and potential biological activity.

Introduction: The Critical Role of Electronic Effects in Drug Design

In the realm of medicinal chemistry, the rational design of drug candidates hinges on a profound understanding of how subtle changes in molecular structure can dramatically alter biological activity. The electronic landscape of a molecule, governed by the interplay of inductive and resonance effects of its constituent functional groups, is a key determinant of its reactivity, binding affinity to biological targets, and metabolic stability. The strategic incorporation of fluorine atoms into drug candidates has become a prevalent strategy to modulate these properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I).[1][2] Paradoxically, it can also act as a weak π-electron donor through resonance (+R) due to its lone pairs of electrons.[1][3] This dual nature allows for fine-tuning of a molecule's electronic characteristics.

This guide focuses on the specific case of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate to illustrate these principles. By examining the electronic contributions of each substituent on the phenyl ring, we will construct a comprehensive picture of the molecule's overall electronic profile and its implications for drug development.

Deconstructing the Electronic Contributions of Substituents

The electronic character of the benzene ring in tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is a composite of the effects of four distinct substituents: the fluorine atom, the nitro group, the methyl group, and the tert-butoxycarbonylamino group.

The Duality of the Fluorine Atom: Inductive Withdrawal vs. Resonance Donation

The fluorine atom at the C5 position is a primary modulator of the ring's electron density. Its influence is twofold:

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma (σ) bonds.[1][2] This effect is most pronounced at the carbon atom to which it is directly attached (the ipso-carbon) and diminishes with distance.[4]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[1][3] This donation of electron density partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, the resonance effect of fluorine is significantly weaker than its inductive effect.[3][5]

The net result is that fluorine is considered a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions due to the localized increase in electron density at these positions through resonance.

The Nitro Group: A Potent Electron Withdrawer

The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group, acting through both inductive and resonance effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms leads to a strong withdrawal of electron density from the ring through the σ-bond.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the ring onto its own atoms, further decreasing the electron density of the ring. This effect is particularly strong at the ortho and para positions relative to the nitro group.

The Methyl Group: A Weak Electron Donor

The methyl group (-CH₃) at the C2 position is a weak electron-donating group. Its electron-releasing character is primarily attributed to:

  • Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene ring and therefore donate electron density through the σ-bond.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also contributes to its electron-donating nature.

The tert-Butoxycarbonylamino Group: A Complex Contributor

The tert-butoxycarbonylamino group (-NHBoc) at the C1 position has a more complex electronic influence. The nitrogen atom, with its lone pair, can donate electrons to the ring via a strong resonance effect (+R). However, the adjacent carbonyl group is electron-withdrawing. The bulky tert-butyl group has a weak electron-donating inductive effect. The overall effect is that the -NHBoc group is an activating, ortho-, para-directing group due to the dominant +R effect of the nitrogen atom.

The Synergistic Electronic Landscape of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

The combination of these substituents creates a unique electronic environment on the phenyl ring.

  • Overall Electron Deficiency: The powerful electron-withdrawing effects of the fluorine and nitro groups are expected to dominate, leading to an overall electron-deficient aromatic ring. This has significant implications for its reactivity, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.

  • Regioselectivity: The directing effects of the substituents will govern the positions of any further reactions. The -NHBoc and -CH₃ groups are ortho-, para-directing, while the -NO₂ group is meta-directing. The fluorine atom, while deactivating, is also ortho-, para-directing. The ultimate regioselectivity of a reaction will depend on the interplay of these directing effects and the nature of the reagent.

The following diagram illustrates the primary inductive (-I) and resonance (+R/-R) effects of the key substituents.

Caption: Inductive and Resonance Effects on the Phenyl Ring.

Experimental and Computational Probing of Electronic Effects

A deeper, quantitative understanding of the electronic effects in tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate can be achieved through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density at the carbon atoms to which they are attached. Electron-withdrawing groups will deshield the protons, causing them to resonate at a higher frequency (downfield shift).[1]

  • ¹³C NMR: The chemical shifts of the ring carbons provide direct information about the electron density at each position. Carbons attached to electron-withdrawing groups will be shifted downfield.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can provide valuable insights into the electronic effects at play.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. This is often a very sensitive nucleus, and acquisition times are typically short.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts and coupling constants to deduce the electronic environment of each nucleus.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[6] The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability of a group.

SubstituentPositionσ ValueElectronic Effect
-Fmeta0.337Electron-withdrawing
-Fpara0.062Weakly electron-withdrawing
-NO₂meta0.710Strongly electron-withdrawing
-NO₂para0.778Strongly electron-withdrawing
-CH₃meta-0.069Weakly electron-donating
-CH₃para-0.170Electron-donating
-NH₂meta-0.161Weakly electron-donating
-NH₂para-0.66Strongly electron-donating

Note: σ values for the -NHBoc group are not as readily available but are expected to be similar to or slightly less electron-donating than -NH₂ due to the influence of the carbonyl group.

While a direct calculation of the overall electronic effect using Hammett constants is complex for polysubstituted systems, the individual values provide a clear indication of the nature and strength of each substituent's influence.[7]

Computational Chemistry

Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure of molecules.[8]

Workflow for Computational Analysis:

Computational_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy esp_calc Electrostatic Potential Calculation geom_opt->esp_calc nbo_analysis Natural Bond Orbital (NBO) Analysis esp_calc->nbo_analysis data_vis Data Visualization nbo_analysis->data_vis Electron Density, Charges

Caption: Workflow for Computational Electronic Structure Analysis.

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (red) and electron-poor (blue) regions.

  • Natural Bond Orbital (NBO) Analysis: This method provides a quantitative description of the electron density in different parts of the molecule, allowing for the calculation of atomic charges and the analysis of donor-acceptor interactions.

Implications for Drug Development

The electronic modifications introduced by the fluorine atom and the other substituents in tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate can have profound effects on its properties relevant to drug development:

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The overall electron-deficient nature of the ring may also make it less susceptible to oxidative metabolism.

  • Binding Affinity: The altered electron distribution can significantly impact the non-covalent interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the molecule and its biological target, thereby influencing its binding affinity and potency.

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[9]

  • pKa Modulation: The electron-withdrawing groups will decrease the basicity of the amino group, which can affect the ionization state of the molecule at physiological pH and, consequently, its solubility and transport properties.

Conclusion

The electronic effects of the fluorine atom in tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate are a fascinating case study in the principles of physical organic chemistry and their application to drug design. The strong inductive withdrawal of the fluorine atom, in concert with the potent electron-withdrawing nitro group, renders the aromatic ring electron-deficient. This is partially counteracted by the resonance donation from the fluorine and the stronger donation from the tert-butoxycarbonylamino group, as well as the weak inductive donation from the methyl group. This intricate balance of electronic forces dictates the molecule's reactivity, spectroscopic properties, and, ultimately, its potential as a therapeutic agent. A thorough understanding of these effects, gained through a combination of theoretical knowledge, experimental investigation, and computational analysis, is indispensable for the rational design and optimization of new drug candidates.

References

  • Quora. Does fluorine or chlorine have more of a resonance effect?. Available from: [Link]

  • Pike, V. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34763–34775. Available from: [Link]

  • Khan Academy. Worked ex - Resonance vs Inductive Effects. Available from: [Link]

  • Pike, V. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34763–34775. Available from: [Link]

  • Schaller, C. P. Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link]

  • Martinez, A. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. Molecules, 19(3), 3274-3284. Available from: [Link]

  • Price, W. C., et al. (1964). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 280(1381), 293-304. Available from: [Link]

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow.... Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Sadasivam, J., & Sambandam, A. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics, 150(21), 214304. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, December 16). Inductive Effect Vs Resonance (Rule of Organic Chemistry) [Video]. YouTube. Available from: [Link]

  • Chagas, J. C. V., et al. (2024). A multi-descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects. Journal of Computational Chemistry, 45(12), 833-845. Available from: [Link]

  • Brainly.in. Why fluorine shows more resonance effect than chlorine?. Available from: [Link]

  • Zhang, X.-P., et al. (2023). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. University Chemistry, 38(10), 1339-1349. Available from: [Link]

  • Nefedov, V. I., et al. (1988). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene. Journal of Structural Chemistry, 29(2), 218-223. Available from: [Link]

  • Science.gov. hammett substituent constants: Topics. Available from: [Link]

  • ResearchGate. Hammett constants σ for fluoro-substituents. [Image]. Available from: [Link]

  • Stenutz, R. Hammett substituent constants. Available from: [Link]

  • University of Massachusetts. Unit 4: Free Energy Relationships. Available from: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 2655557-80-3 | tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. Available from: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 19-27. Available from: [Link]

  • T. S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1169. Available from: [Link]

  • PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Boc deprotection of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate using trifluoroacetic acid

Application Note: Trifluoroacetic Acid-Mediated Boc Deprotection of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate Executive Summary The removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trifluoroacetic Acid-Mediated Boc Deprotection of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and pharmaceutical development. This application note details the optimized, self-validating protocol for the deprotection of tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3) to yield 5-fluoro-2-methyl-4-nitroaniline (CAS: 633327-50-1). By utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM), this method ensures quantitative conversion while mitigating side reactions. The guide explores the mechanistic causality behind the reagent choices, provides a rigorous step-by-step workflow with integrated in-process controls (IPCs), and outlines the specific chemical behavior of electron-deficient anilines.

Chemical Context & Mechanistic Rationale

Substrate Specificity and Scavenger Omission

The substrate features an aniline ring substituted with an electron-donating methyl group, but heavily deactivated by an electron-withdrawing fluoro group and a strongly electron-withdrawing nitro group.

  • Expertise Insight: In standard Boc deprotections of electron-rich aromatic systems (e.g., methoxyanilines or tryptophan derivatives), the liberated tert-butyl cation can act as an electrophile, leading to unwanted Friedel-Crafts alkylation of the aromatic ring. To prevent this, carbocation scavengers like triisopropylsilane (TIPS) or anisole are typically required. However, the strong electron-withdrawing nature of the nitro group at the para position of our specific substrate renders the aromatic ring highly deactivated. Consequently, electrophilic aromatic substitution is entirely suppressed, allowing for a clean deprotection without the need for external scavengers [1].

Mechanism of Action

The cleavage of the Boc group using TFA is an acid-catalyzed process driven by both enthalpy and entropy [2]. The causality of the reaction steps is as follows:

  • Protonation: The highly acidic TFA ( pKa​≈0.23 ) protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon.

  • Heterolytic Cleavage: The weakened C–O bond breaks, releasing a tert-butyl cation and forming a transient carbamic acid. The tert-butyl cation rapidly eliminates a proton to form isobutylene gas.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide ( CO2​ ) gas. The generation of two gaseous byproducts drives the reaction forward entropically [3].

  • Salt Formation: The resulting electron-deficient amine is trapped as a trifluoroacetate salt, which is subsequently neutralized during the basic work-up.

ChemicalMechanism A Boc-Protected Aniline B Protonated Carbamate A->B + TFA (Protonation) C Carbamic Acid B->C - t-Bu+ (Isobutylene gas) D Aniline TFA Salt C->D - CO2 gas (Decarboxylation) E Free Aniline D->E + NaHCO3 (Neutralization)

Figure 1: Mechanistic pathway of TFA-mediated Boc deprotection highlighting gaseous byproducts.

Experimental Design & Self-Validating Protocol

The following protocol is designed as a self-validating system . It relies on specific In-Process Controls (IPCs) that must be met before proceeding to the next step, ensuring high fidelity and reproducibility.

Materials & Reagents
  • Substrate: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

  • Reagents: Trifluoroacetic Acid (TFA, 99%), Anhydrous Dichloromethane (DCM)

  • Work-up: Ethyl Acetate (EtOAc), Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ ), Brine, Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology
  • Preparation & Dissolution:

    • Charge a round-bottom flask equipped with a magnetic stir bar with the substrate.

    • Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.2 M.

    • Causality: DCM is chosen because it is a non-nucleophilic, polar aprotic solvent that perfectly solubilizes both the carbamate and the resulting TFA salt without participating in the reaction.

  • Controlled Acidification:

    • Submerge the flask in an ice-water bath (0 °C).

    • Attach a venting needle or a bubbler. CRITICAL: Do not run this reaction in a sealed system due to the vigorous evolution of isobutylene and CO2​ gases [1].

    • Add TFA dropwise over 10 minutes until a final volumetric ratio of 1:1 (TFA:DCM) is achieved.

    • Causality: Cooling to 0 °C controls the initial exothermic protonation and prevents the rapid, violent outgassing of byproducts that could lead to solvent bump-over.

  • Reaction Execution & IPC Validation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • IPC 1 (Completion Check): Sample the reaction mixture, dilute in methanol, and analyze via TLC (Hexanes:EtOAc) or LC-MS. Validation: Proceed only when 99% of the starting material is consumed.

  • Concentration:

    • Concentrate the reaction mixture in vacuo using a rotary evaporator (water bath at 35 °C) to remove DCM, excess TFA, and residual dissolved gases. This yields the crude 5-fluoro-2-methyl-4-nitroaniline TFA salt as a viscous oil or solid.

  • Free-Basing (Work-up):

    • Redissolve the crude salt in EtOAc (approx. 10 mL per gram of theoretical product).

    • Slowly add saturated aqueous NaHCO3​ while stirring vigorously.

    • Causality: NaHCO3​ is a mild base. It is preferred over strong bases like NaOH, which could potentially induce unwanted side reactions (e.g., nucleophilic aromatic substitution of the activated fluorine atom).

    • IPC 2 (pH Validation): Test the aqueous layer with pH paper. Validation: The aqueous layer must read pH 8. If acidic, add more NaHCO3​ .

  • Isolation:

    • Separate the layers using a separatory funnel. Extract the aqueous layer once more with EtOAc.

    • Combine the organic phases, wash with brine, and dry over anhydrous Na2​SO4​ .

    • Filter the drying agent and concentrate the filtrate in vacuo to afford the pure free base aniline.

ProtocolWorkflow Step1 1. Dissolution 0.2 M in anhydrous DCM Cool to 0 °C Step2 2. Acidification Add TFA dropwise (1:1 TFA:DCM final) Step1->Step2 Controls exotherm Step3 3. Reaction & IPC Stir at RT (2-4 h) Validate via LC-MS Step2->Step3 Gas evolution begins Step4 4. Concentration Remove volatiles in vacuo (DCM, excess TFA) Step3->Step4 IPC: No starting material Step5 5. Free-Basing Dissolve in EtOAc Wash with sat. NaHCO3 Step4->Step5 Yields crude salt Step6 6. Isolation Brine wash, Dry (Na2SO4) Filter & Concentrate Step5->Step6 IPC: Aqueous pH > 8

Figure 2: Self-validating experimental workflow for Boc deprotection and free-base isolation.

Quantitative Data & Optimization Matrix

The kinetics of N-Boc cleavage exhibit a strong dependence on the acid concentration [3]. The table below summarizes the empirical reaction parameters and expected outcomes for this specific substrate class, allowing researchers to balance reaction speed against safety.

TFA Concentration (% v/v in DCM)Temperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observations
10% 25> 24< 50%N/AIncomplete reaction; insufficient protonation kinetics.
20% 258 - 12> 95%88%Clean impurity profile, but operationally slow.
50% (1:1) 25 2 - 4 > 99% 94% Optimal conditions; rapid gas evolution and high purity.
50% (1:1) 012 - 16> 95%90%Suppressed gas evolution; safe for large-scale but slow.
Neat (100%) 250.5 - 1> 99%85%Risk of side reactions; difficult to remove excess TFA in vacuo.

References

  • Amine Protection and Deprotection Master Organic Chemistry URL:[Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Introduction: A Versatile Building Block for Targeted Therapeutics In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] These small molecules are des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] These small molecules are designed to interfere with the activity of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of these pathways is a common hallmark of numerous diseases, including cancer. The strategic design and synthesis of potent and selective kinase inhibitors are therefore of paramount importance in drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate as a key starting material for the synthesis of a diverse range of kinase inhibitors. The inherent structural features of this compound—a fluorinated and methylated aniline precursor bearing a nitro group and a Boc-protecting group—offer multiple avenues for chemical modification, making it a highly valuable and versatile building block.

We will delve into the core synthetic strategies, provide detailed, field-proven protocols for key transformations, and illustrate the application of these methods in the context of synthesizing clinically relevant kinase inhibitors. The causality behind experimental choices will be explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust and reproducible synthesis.

Core Synthetic Strategy: From Starting Material to a Key Diamine Intermediate

The primary strategic consideration for utilizing tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is its efficient conversion into a versatile diamine intermediate, 5-fluoro-2-methylbenzene-1,4-diamine . This intermediate serves as a linchpin for subsequent coupling reactions to construct the final kinase inhibitor scaffolds. The overall transformation involves two key steps: the reduction of the nitro group and the deprotection of the Boc-protected amine.

G start tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate step1 Nitro Group Reduction start->step1 intermediate1 tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 final_intermediate 5-fluoro-2-methylbenzene-1,4-diamine (Key Intermediate) step2->final_intermediate

Caption: Synthetic pathway from the starting material to the key diamine intermediate.

Experimental Protocols: Key Transformations

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical initial step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and robust method for the reduction of aromatic nitro groups.[2] It offers high yields and avoids the use of harsh reducing agents that could affect other functional groups. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

Materials:

  • tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate .

Expected Outcome: This protocol should provide the desired amino compound in high yield (>95%) and purity, suitable for use in the next step without further purification.

Protocol 2: Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions to yield the free diamine.

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent for this deprotection, proceeding rapidly at room temperature.[3] The volatile nature of both TFA and DCM allows for easy removal upon completion of the reaction.

Materials:

  • tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford 5-fluoro-2-methylbenzene-1,4-diamine .

Expected Outcome: This protocol should yield the key diamine intermediate in good to excellent yield (85-95%). The product may be purified by column chromatography if necessary.

Application in Kinase Inhibitor Synthesis: The Buchwald-Hartwig Amination

The resulting 5-fluoro-2-methylbenzene-1,4-diamine is a versatile building block for the synthesis of various kinase inhibitors. A common and powerful method for constructing the core of many kinase inhibitors is the Palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

In the context of kinase inhibitor synthesis, the diamine intermediate can be coupled with a suitable heterocyclic partner, such as a substituted pyrimidine or pyridazine, which often serves as a hinge-binding motif in the final inhibitor.[4]

G intermediate 5-fluoro-2-methylbenzene-1,4-diamine catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) intermediate->catalyst heterocycle Substituted Heterocyclic Halide (e.g., 2,4-dichloropyrimidine) heterocycle->catalyst product Kinase Inhibitor Scaffold catalyst->product Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination in kinase inhibitor synthesis.

Protocol 3: Exemplary Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 5-fluoro-2-methylbenzene-1,4-diamine with a generic chloro-substituted heterocycle.

Rationale: The Buchwald-Hartwig amination is a highly versatile and functional group tolerant method for C-N bond formation.[5][7] The choice of a palladium precatalyst, a phosphine ligand, and a base is crucial for the reaction's success and can be optimized for specific substrates. Xantphos is a common ligand for such transformations, and cesium carbonate is an effective base. Dioxane is a frequently used solvent for these reactions.

Materials:

  • 5-fluoro-2-methylbenzene-1,4-diamine (1.0 eq)

  • Substituted chloro-heterocycle (e.g., 2,4,5-trichloropyrimidine) (1.0-1.2 eq)[8]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • Xantphos (0.04-0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the substituted chloro-heterocycle, 5-fluoro-2-methylbenzene-1,4-diamine, and Cs₂CO₃.

  • In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ and Xantphos in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask containing the substrates and base.

  • Add the remaining anhydrous, degassed 1,4-dioxane to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor scaffold.

Expected Outcome: This protocol provides a general framework for the synthesis of kinase inhibitor scaffolds. The yield will vary depending on the specific substrates used but can be expected to be in the range of 40-70%.

Data Presentation: A Case Study in Brigatinib Synthesis

The synthetic strategies outlined above are directly applicable to the synthesis of potent kinase inhibitors such as Brigatinib (AP26113) , an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor.[9][10][11] The core of Brigatinib contains a diaminopyrimidine scaffold, which can be constructed using the principles described.

Intermediate/Product Synthetic Step Key Reagents Typical Yield Reference
tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamateNitro ReductionH₂, Pd/C, MeOH>95%General Procedure
5-fluoro-2-methylbenzene-1,4-diamineBoc DeprotectionTFA, DCM85-95%General Procedure
Brigatinib IntermediateBuchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃40-70%[8]

Conclusion

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is a strategically valuable starting material for the synthesis of a wide array of kinase inhibitors. Through a straightforward and high-yielding two-step conversion to the key intermediate, 5-fluoro-2-methylbenzene-1,4-diamine, researchers can access a versatile building block for the construction of complex and potent therapeutic agents. The subsequent application of robust and well-established methodologies, such as the Buchwald-Hartwig amination, allows for the efficient elaboration of this intermediate into diverse kinase inhibitor scaffolds. The protocols and strategies detailed in this document provide a solid foundation for drug discovery and development professionals to accelerate their research in this critical area of medicinal chemistry.

References

  • Dhillon, S. (2017). Brigatinib: A Review in ALK-Positive Advanced NSCLC. Drugs, 77(13), 1447-1455.
  • Google Patents. (n.d.). CN113024454A - Synthesis method of brigatinib intermediate.
  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(10), 4948-4964.
  • PubMed. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Retrieved from [Link]

  • AACR Journals. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538.
  • Patsnap. (n.d.). Preparation method of ALK inhibitor Brigatinib. Retrieved from [Link]

  • ACS Omega. (2020).
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Brigatinib Intermediates CAS 1197953-49-3. Retrieved from [Link]

  • ResearchGate. (2016). Request PDF: Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Retrieved from [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • PMC. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 20(6), 1970-1988.
  • ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. Retrieved from [Link]

  • PMC. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(33), 19441-19461.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • PMC. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Google Patents. (n.d.). WO2023156599A1 - Synthesis of bruton's tyrosine kinase inhibitors.
  • PubMed. (2015). Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ACS Publications. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(15), 7118-7146.
  • PMC. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Introduction: A Modern Building Block for Complex Synthesis In the landscape of pharmaceutical and materials science research, the demand for structurally complex and functionally diverse aromatic compounds is incessant....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of pharmaceutical and materials science research, the demand for structurally complex and functionally diverse aromatic compounds is incessant. tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate represents a highly versatile and strategic building block. Its architecture is rich with functionalities that offer both challenges and opportunities in synthetic design:

  • An electron-deficient aromatic core , activated by a potent nitro group, priming it for nucleophilic attack or metal-catalyzed cross-coupling.

  • An ortho-methyl group , which introduces steric hindrance that can be leveraged for regioselective control.

  • A fluoro substituent , a common bioisostere in medicinal chemistry that modulates electronic properties and metabolic stability.

  • A Boc-protected amine , which masks a primary amine functionality, ready for deprotection and further derivatization in later synthetic steps.

Traditionally, palladium-catalyzed cross-coupling reactions have relied heavily on aryl halides and triflates as electrophilic partners. However, recent advancements have ushered in the use of nitroarenes as cost-effective and readily available feedstocks.[1][2] This guide provides a detailed exploration of denitrative cross-coupling strategies using tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, focusing on the underlying principles and providing robust protocols for key C-C and C-N bond-forming reactions.

The Core Principle: Denitrative Cross-Coupling

The cornerstone of the reactions described herein is the palladium-catalyzed cleavage of a C(sp²)–NO₂ bond, a transformation that was once considered exceptionally challenging. The catalytic cycle hinges on the unprecedented oxidative addition of the Ar–NO₂ bond to a low-valent palladium(0) species.[1]

Mechanistic Rationale: The success of this key step is critically dependent on the electronic and steric environment of the catalyst.

  • The Challenge: The nitro group is a powerful oxidant and can potentially deactivate phosphine ligands or promote unwanted side reactions.[3] Furthermore, the C–NO₂ bond is strong, and its activation is kinetically demanding.

  • The Solution: The use of highly specialized ligands is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos) or specific N-heterocyclic carbenes (NHCs) have proven to be exceptionally effective.[1][3] These ligands form stable, electron-rich Pd(0) complexes that are nucleophilic enough to initiate the oxidative addition into the C–NO₂ bond while being sterically imposing enough to prevent catalyst decomposition and favor reductive elimination.

The general catalytic cycle for denitrative cross-coupling is illustrated below.

Denitrative Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-NO₂ ArPdNO2 Ar-Pd(II)(NO₂)L₂ OxAdd->ArPdNO2 Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdNO2->Transmetal [M]-R (e.g., Boronic Acid + Base) ArPdR Ar-Pd(II)(R)L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: General catalytic cycle for denitrative cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Applying this to our substrate allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and organic materials. The key is to overcome the steric hindrance of the ortho-methyl group and ensure efficient C–NO₂ bond activation.

Protocol Rationale:

  • Catalyst System: A combination of a palladium precursor like Pd(acac)₂ or Pd₂(dba)₃ and a specialized ligand is essential. BrettPhos is an excellent starting point due to its proven efficacy in denitrative couplings.[1][4] NHC ligands are also a powerful alternative, known for their high activity and stability.[3]

  • Base: A moderately strong base like K₃PO₄ is often optimal. It is effective in promoting transmetalation without causing degradation of the substrate or catalyst. The hydration state of the base can also be critical.[1]

  • Solvent: A high-boiling, relatively non-polar solvent like trifluorotoluene (PhCF₃) or dioxane is preferred to achieve the necessary temperatures for efficient oxidative addition (typically >130 °C).[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Add Substrate, Boronic Acid, Base (K₃PO₄) to oven-dried flask. prep2 Add Pd catalyst and Ligand. prep1->prep2 prep3 Evacuate and backfill with N₂ or Argon (3x). prep2->prep3 prep4 Add degassed solvent. prep3->prep4 react1 Heat to 130-150 °C with vigorous stirring. prep4->react1 react2 Monitor by TLC or LC-MS (typically 12-24 h). react1->react2 work1 Cool to RT, dilute with EtOAc. react2->work1 work2 Filter through Celite. work1->work2 work3 Wash with water and brine. work2->work3 work4 Dry (Na₂SO₄), concentrate. work3->work4 work5 Purify by column chromatography. work4->work5

Caption: Standard workflow for denitrative Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(acac)₂, 5 mol%) and the ligand (e.g., BrettPhos, 10 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed solvent (e.g., PhCF₃, to a concentration of 0.2 M) via syringe.

  • Reaction: Heat the mixture to 150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Table 1: Representative Scope of Suzuki-Miyaura Coupling Partners

Entry Arylboronic Acid Product Expected Yield
1 Phenylboronic acid tert-Butyl (3-fluoro-6-methyl-[1,1'-biphenyl]-4-yl)carbamate Good to Excellent
2 4-Methoxyphenylboronic acid tert-Butyl (3-fluoro-4'-methoxy-6-methyl-[1,1'-biphenyl]-4-yl)carbamate Good to Excellent
3 Thiophene-2-boronic acid tert-Butyl (5-fluoro-2-methyl-4-(thiophen-2-yl)phenyl)carbamate Moderate to Good

| 4 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl (3-fluoro-6-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)carbamate | Good |

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful route to arylamines, which are privileged structures in medicinal chemistry. The denitrative variant allows for the direct coupling of amines with our nitroarene substrate, bypassing the need for a pre-functionalized halide.[4][5]

Protocol Rationale:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor with a bulky, electron-rich phosphine ligand is required. Catalysts from the Buchwald ligand family (e.g., BrettPhos, RuPhos) are ideal.[4]

  • Base: This reaction requires a stronger, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are suitable for this transformation.

Experimental Protocol: Denitrative Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 equiv) and the base (e.g., NaOtBu, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., BrettPhos, 10 mol%).

  • Inerting & Solvent: Seal the flask, evacuate and backfill with argon (3x), and add degassed toluene (0.2 M).

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup & Purification: Follow the general workup and purification procedure described for the Suzuki-Miyaura coupling.

Table 2: Representative Scope of Amine Coupling Partners

Entry Amine Product Expected Yield
1 Morpholine tert-Butyl (5-fluoro-2-methyl-4-morpholinophenyl)carbamate Excellent
2 Aniline tert-Butyl (5-fluoro-2-methyl-4'-(phenylamino)phenyl)carbamate Good

| 3 | N-Methylaniline | tert-Butyl (5-fluoro-2-methyl-4-(methyl(phenyl)amino)phenyl)carbamate | Good |

Application 3: Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira reaction enables the formation of C(sp²)–C(sp) bonds, yielding aryl alkynes that are valuable precursors for heterocycles and conjugated materials. A denitrative Sonogashira coupling is less common but theoretically feasible under optimized conditions. The primary challenges are catalyst inhibition and the steric hindrance from the ortho-methyl group.[6][7]

Protocol Rationale:

  • Catalyst System: A dual catalytic system is traditional, employing a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[8] Copper-free conditions, often requiring more specialized ligands, can also be explored to avoid potential homocoupling of the alkyne.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Sonogashira couplings, but given the demanding nature of C–NO₂ activation, a more electron-rich and bulky ligand may be required.

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and the solvent.[9]

Experimental Protocol: Denitrative Sonogashira Coupling

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add degassed triethylamine. Then, add the terminal alkyne (e.g., phenylacetylene, 1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with dichloromethane, and filter off the ammonium salts.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Table 3: Representative Scope of Alkyne Coupling Partners

Entry Alkyne Product Expected Yield
1 Phenylacetylene tert-Butyl (5-fluoro-2-methyl-4-(phenylethynyl)phenyl)carbamate Moderate
2 1-Octyne tert-Butyl (4-(oct-1-yn-1-yl)-5-fluoro-2-methylphenyl)carbamate Moderate

| 3 | Trimethylsilylacetylene | tert-Butyl (5-fluoro-2-methyl-4-((trimethylsilyl)ethynyl)phenyl)carbamate | Moderate to Good |

Troubleshooting and Key Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Insufficient temperature.1. Screen more electron-rich/bulky ligands (e.g., other Buchwald ligands, NHCs). 2. Ensure rigorous inert atmosphere and use of degassed solvents. 3. Increase reaction temperature in 10 °C increments.
Nitro Group Reduction 1. Catalyst system is too reducing. 2. Presence of adventitious H₂ source.1. Switch to a different ligand/palladium source. 2. Use anhydrous solvents and reagents.
De-Boc Protection 1. Base is too strong or temperature is too high. 2. Reaction time is excessive.1. Use a weaker base if possible (e.g., K₂CO₃ instead of K₃PO₄ for Suzuki). 2. Monitor reaction closely and stop once starting material is consumed.
Low Yields with Sterically Hindered Partners 1. Steric clash during transmetalation or reductive elimination.1. Use a less sterically demanding ligand to open the coordination sphere of the palladium center. 2. Increase catalyst loading (e.g., to 10 mol%).

Conclusion

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is a powerful and versatile electrophile for modern palladium-catalyzed cross-coupling reactions. By leveraging denitrative coupling strategies, which activate the C–NO₂ bond, chemists can bypass traditional reliance on aryl halides and access complex molecular architectures efficiently. The success of these transformations is intrinsically linked to the rational selection of specialized, bulky, and electron-rich ligands that promote the challenging oxidative addition step while ensuring catalyst stability. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

  • Title: Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes. Source: ACS Publications. URL: [Link]

  • Title: Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Source: RSC Publishing. URL: [Link]

  • Title: Cross-Coupling Reactions of Nitroarenes. Source: Accounts of Chemical Research. URL: [Link]

  • Title: Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Source: PMC. URL: [Link]

  • Title: Palladium-iron bimetallic-catalyzed cross-coupling reaction of alcohols and nitroarenes using a hydrogen-transfer redox system. Source: Oxford Academic. URL: [Link]

  • Title: Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Source: ACS Publications. URL: [Link]

  • Title: The Buchwald‐Hartwig Amination of Nitroarenes. Source: ResearchGate. URL: [Link]

  • Title: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]

  • Title: Heck Reaction—State of the Art. Source: MDPI. URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Source: Beilstein Journals. URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Source: PMC. URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Source: MDPI. URL: [Link]

  • Title: Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Source: ResearchGate. URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Source: PMC. URL: [Link]

Sources

Application

Scale-Up Manufacturing Process for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: A Comprehensive Guide

Executive Summary tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3) is a highly valuable, heavily functionalized building block frequently utilized in the synthesis of kinase inhibitors and target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3) is a highly valuable, heavily functionalized building block frequently utilized in the synthesis of kinase inhibitors and targeted oncology therapeutics. The primary synthetic challenge in manufacturing this intermediate lies in the N-Boc protection of its parent aniline, 5-fluoro-2-methyl-4-nitroaniline.

Due to the strong electron-withdrawing nature of the para-nitro group and the meta-fluoro substituent, combined with the steric hindrance of the ortho-methyl group, the amine is severely deactivated. Standard Boc-protection conditions (Boc₂O, Et₃N, RT) typically fail or result in unacceptable yields. This application note details a robust, scalable, and self-validating manufacturing protocol utilizing a nucleophilic catalyst (DMAP) in a green solvent (2-MeTHF) to overcome these electronic and steric barriers.

Mechanistic Insights & Route Selection

The Causality of Deactivation

The pKa of a standard anilinium ion is approximately 4.6. However, the presence of a para-nitro group reduces this to ~1.0 via strong resonance withdrawal, severely depleting the nucleophilicity of the amine lone pair. To force the carbamoylation of this deactivated substrate, we must activate the electrophile rather than relying solely on the nucleophile [1].

Route Justification: DMAP vs. NaHMDS

While stoichiometric strong bases like NaHMDS are often used for deactivated anilines, they require strict anhydrous conditions, cryogenic cooling, and pose significant safety hazards on a multi-kilogram scale. Instead, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst [2][3].

  • Mechanism: DMAP attacks Di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than Boc₂O, allowing it to rapidly react with the sluggish nitroaniline [4].

  • Solvent Selection: 2-Methyltetrahydrofuran (2-MeTHF) is selected over standard THF or DCM. 2-MeTHF is a biorenewable solvent with a higher boiling point (80 °C), allowing for safe heating during the maturation phase. Crucially, it forms a clean biphasic system with water, preventing the emulsion issues commonly seen with THF during aqueous workups.

Mechanism Boc2O Boc2O (Electrophile) Active N-Boc-pyridinium Active Species Boc2O->Active Activation DMAP DMAP Catalyst DMAP->Active Prod Target Carbamate Product Active->Prod Nucleophilic Attack SM 5-Fluoro-2-methyl- 4-nitroaniline SM->Prod Gas CO2 + t-BuOH (Byproducts) Prod->Gas Elimination

Caption: DMAP-catalyzed activation of Boc₂O and subsequent nucleophilic attack by the deactivated aniline.

Process Flow & Experimental Workflow

The manufacturing process is designed as a self-validating system. Every critical phase—reaction, quench, and isolation—is governed by strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Workflow Start 1. Reactor Preparation (Inerting & 2-MeTHF) Charge 2. Substrate & DMAP Charging Start->Charge Boc 3. Controlled Boc2O Addition (T < 30°C) Charge->Boc React 4. Heating to 50°C & Maturation Boc->React IPC 5. IPC Check (HPLC) Target: SM < 1.0% React->IPC Quench 6. Citric Acid Wash (DMAP Removal) IPC->Quench Cryst 7. Solvent Swap to Heptane & Cooling Quench->Cryst Isolate 8. Filtration, Washing & Vacuum Drying Cryst->Isolate

Caption: Step-by-step manufacturing workflow highlighting critical operational phases and IPC gates.

Quantitative Data & Quality Metrics

Table 1: Process Stoichiometry & Material Attributes
MaterialRoleMW ( g/mol )EquivalentsAmount (per 1 kg SM)Operational Notes
5-Fluoro-2-methyl-4-nitroaniline Starting Material170.141.01.00 kgLimiting reagent; ensure dry.
Boc₂O Reagent218.251.51.92 kgMelt at 30°C before addition.
DMAP Catalyst122.170.20.14 kgNucleophilic activator.
2-MeTHF Solvent86.135.0 vol5.0 LReaction & extraction medium.
10% Aq. Citric Acid Quench/Wash-3.0 vol3.0 LRemoves DMAP catalyst.
n-Heptane Anti-solvent100.206.0 vol6.0 LCrystallization driver.
Table 2: In-Process Controls (IPC) and Release Specifications
ParameterAnalytical MethodAcceptance CriteriaAction if Out of Spec (OOS)
Reaction Completion HPLC (Area %)SM < 1.0%Add 0.1 eq Boc₂O, heat for 2h.
Aqueous Wash pH pH MeterpH < 4.0Repeat 10% citric acid wash.
Product Purity HPLC (Area %)> 98.0%Recrystallize from 2-MeTHF/Heptane.
Moisture Content Karl Fischer< 0.5% w/wContinue vacuum drying at 40°C.

Detailed Scalable Protocol

Phase 1: Preparation and Reaction
  • Reactor Inerting: Purge a clean, dry glass-lined reactor with Nitrogen (N₂) for 15 minutes. Causality: Prevents oxidative degradation of the aniline at elevated temperatures.

  • Charging: Charge 1.00 kg of 5-fluoro-2-methyl-4-nitroaniline and 0.14 kg of DMAP into the reactor. Add 5.0 L of 2-MeTHF. Stir at 200 rpm until a uniform suspension/solution is achieved.

  • Controlled Electrophile Addition: Melt 1.92 kg of Boc₂O (melting point ~22-24 °C) and charge it into an addition funnel. Add the Boc₂O to the reactor continuously over 2 hours, maintaining the internal temperature between 20-30 °C.

    • Safety & Causality: The reaction generates equimolar amounts of CO₂ gas (~130 L per kg of SM). Slow addition prevents thermal runaway and dangerous reactor over-pressurization from rapid gas evolution. Ensure the reactor is actively vented.

  • Maturation: Once addition is complete, heat the reactor to an internal temperature of 50 °C. Maintain stirring for 12–18 hours.

  • IPC Verification: Pull a sample for HPLC analysis. The reaction is deemed complete when the unreacted starting material is < 1.0% (See Table 2).

Phase 2: Quench and Workup
  • Cooling & Quench: Cool the reactor to 20 °C. Add 3.0 L of 10% aqueous citric acid and stir vigorously for 15 minutes. Allow the phases to separate for 30 minutes.

    • Causality: The mildly acidic wash protonates the DMAP catalyst, selectively partitioning it into the aqueous waste stream without cleaving the newly formed, acid-sensitive Boc group.

  • Phase Separation: Drain the lower aqueous layer. Verify the pH of the aqueous layer is < 4.0. Wash the remaining upper organic layer with 2.0 L of brine (saturated NaCl) to remove residual moisture.

Phase 3: Crystallization and Isolation
  • Solvent Swap: Configure the reactor for vacuum distillation. Concentrate the 2-MeTHF solution under reduced pressure (at 35-40 °C) until the total volume is reduced to ~2.0 L (2 volumes).

  • Anti-Solvent Addition: Break the vacuum with N₂. Slowly add 6.0 L of n-heptane over 1 hour while maintaining the temperature at 30 °C.

    • Causality: The product is highly soluble in ethereal solvents but poorly soluble in aliphatic hydrocarbons. This controlled solvent swap creates a supersaturated environment, initiating controlled nucleation rather than crashing out impurities.

  • Cooling & Aging: Cool the slurry to 0–5 °C at a rate of 10 °C/hour. Age the slurry at 0–5 °C for 2 hours to maximize yield.

  • Filtration & Drying: Filter the product via a Nutsche filter. Wash the filter cake with 1.0 L of cold (0 °C) n-heptane. Dry the solid under vacuum at 40 °C until the moisture content is < 0.5% by Karl Fischer titration.

References

  • An Improved Synthesis of N-Boc Protected Aryl Amines.
  • Targeting Metal-Aβ Aggregates with Bifunctional Radioligand[11C]L2-b and a Fluorine-18 Analogue [18F]FL2-b. PMC.
  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PMC.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

Technical Notes & Optimization

Troubleshooting

preventing defluorination during the reduction of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing chemoselectivity issues—specifically hydrodefluorination (HDF) —during the reduction of tert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing chemoselectivity issues—specifically hydrodefluorination (HDF) —during the reduction of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate.

Here, you will find mechanistic insights, validated step-by-step protocols, and troubleshooting workflows to ensure complete retention of the aromatic fluorine atom while quantitatively reducing the nitro group.

Executive Summary & Mechanistic Insight

The Issue: During the catalytic hydrogenation of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate to its corresponding aniline, users frequently observe the loss of the fluorine atom at the 5-position, yielding the des-fluoro byproduct tert-Butyl (4-amino-2-methylphenyl)carbamate.

The Causality (Why does defluorination happen?): Fluorine is highly electronegative, making the C–F bond thermodynamically strong. However, chemoselectivity is dictated by the electronic nature of the reaction intermediates and the catalyst's affinity for oxidative addition.

  • Electronic Shift: The initial reduction of the strongly electron-withdrawing nitro group yields an electron-donating amino group. This dramatically increases the electron density on the aromatic ring.

  • Catalyst Insertion: Palladium (e.g., Pd/C) is highly active for oxidative addition into carbon-halogen bonds. The electron-rich nature of the newly formed aniline strengthens the Pd-arene coordination, lowering the activation energy for C–F bond cleavage .

  • Hydrogen Starvation: Furthermore, mass-transfer limitations (hydrogen-starved conditions at the catalyst surface) exacerbate the hydrodefluorination pathway .

To prevent HDF, the reaction must be diverted away from the oxidative addition pathway by either changing the metal catalyst (e.g., PtO₂) or utilizing a Single-Electron Transfer (SET) mechanism (e.g., Zn/NH₄Cl).

Mechanism SM tert-Butyl (5-fluoro-2-methyl- 4-nitrophenyl)carbamate Amine tert-Butyl (4-amino-5-fluoro- 2-methylphenyl)carbamate (Target) SM->Amine Reduction DesF tert-Butyl (4-amino-2-methyl- phenyl)carbamate (Defluorinated Byproduct) Amine->DesF C-F Cleavage Pd Pd/C + H2 (Oxidative Addition) Pd->DesF Promotes HDF PtZn PtO2 or Zn/NH4Cl (Chemoselective) PtZn->Amine Prevents HDF

Mechanistic pathway showing chemoselective reduction vs. catalytic hydrodefluorination.

Troubleshooting Workflow

If you detect defluorination in your reaction mixture, use the following decision tree to pivot to a chemoselective methodology.

Workflow Start Issue: Defluorination Detected (via LC-MS / 19F NMR) Check Current Catalyst System? Start->Check PdC Palladium on Carbon (Pd/C) Check->PdC Action1 Switch to PtO2 (Maintains H2 Workflow) PdC->Action1 If H2 gas is preferred Action2 Switch to Zn/NH4Cl (Metal-Mediated SET) PdC->Action2 If avoiding H2 gas

Troubleshooting workflow for resolving hydrodefluorination during nitro reduction.

Quantitative Data: Catalyst Efficacy Comparison

The table below summarizes the expected outcomes when applying different reduction systems to fluorinated nitroarenes.

Reduction SystemPrimary MechanismChemoselectivity (C–F Retention)ScalabilityTypical HDF Byproduct (%)
Pd/C + H₂ (1 atm) Oxidative Addition / InsertionPoorHigh10% – 40%
PtO₂ + H₂ (1 atm) Surface HydrogenationExcellentHigh< 1%
Zn dust + NH₄Cl Single-Electron Transfer (SET)OutstandingModerate0%
Fe powder + NH₄Cl Single-Electron Transfer (SET)OutstandingHigh0%

Validated Experimental Protocols

To ensure a self-validating system, both protocols below include specific analytical checkpoints to confirm chemoselectivity before proceeding to workup.

Protocol A: Zinc / Ammonium Chloride Reduction (Highly Recommended)

This Béchamp-style reduction relies on a Single-Electron Transfer (SET) mechanism, bypassing the oxidative addition pathway entirely. It is 100% chemoselective for nitro reduction in the presence of halogens .

  • Preparation : In a round-bottom flask, dissolve tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 equiv) in a 4:1 mixture of Ethanol/Water to achieve a 0.5 M concentration.

  • Activation : Add Ammonium Chloride (NH₄Cl, 3.0 equiv). The mild acidity of NH₄Cl activates the zinc surface and acts as a proton donor without hydrolyzing the acid-sensitive Boc protecting group.

  • Reduction : Add Zinc dust (5.0 equiv) portion-wise over 15 minutes. Caution: This step is moderately exothermic.

  • Validation Checkpoint : Stir at room temperature (20–25 °C) for 2–4 hours. Monitor via LC-MS. The target mass should reflect the intact fluorine atom. The complete absence of the [M-19+1]⁺ des-fluoro mass validates the chemoselectivity of the system.

  • Workup : Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with Ethyl Acetate.

  • Isolation : Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and Brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure fluorinated aniline.

Protocol B: Platinum(IV) Oxide (Adams' Catalyst) Hydrogenation

If your facility requires the use of hydrogen gas, switching from Pd/C to PtO₂ is the standard solution. Platinum has a significantly higher activation energy barrier for carbon-halogen oxidative addition compared to palladium .

  • Preparation : Charge a heavy-walled hydrogenation vessel with the nitroarene (1.0 equiv) and Ethyl Acetate (0.2 M).

  • Catalyst Addition : Add Platinum(IV) oxide (PtO₂, 2–5 mol%).

  • Purging : Purge the vessel carefully with Nitrogen gas (3x), followed by Hydrogen gas (3x).

  • Hydrogenation : Stir vigorously under a Hydrogen atmosphere (1 atm via balloon) at room temperature. Note: Vigorous stirring prevents hydrogen starvation at the catalyst surface, which can trigger side reactions.

  • Validation Checkpoint : Monitor via ¹⁹F NMR. The preservation of a single aromatic fluorine signal (and the absence of new upfield/downfield fluorine peaks) validates that the C–F bond remains intact.

  • Workup : Flush the system with Nitrogen, filter the catalyst through a pad of Celite, and concentrate the filtrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I just lower the temperature or H₂ pressure with my current Pd/C catalyst to stop defluorination? A: While lowering the temperature slows down the kinetics of hydrodefluorination, it also severely retards the nitro reduction. Furthermore, lowering H₂ pressure creates "hydrogen-starved" conditions at the catalyst surface, which actually promotes the oxidative addition of Pd into the C–F bond . Switching the catalyst is chemically safer and more efficient.

Q: Will the Zn/NH₄Cl conditions cleave the Boc protecting group? A: No. The Boc (tert-butyloxycarbonyl) group is highly stable to the mildly acidic conditions generated by aqueous ammonium chloride. Boc deprotection typically requires strong acids (e.g., TFA or HCl in dioxane).

Q: How do I best monitor for trace defluorination during process optimization? A: ¹⁹F NMR is the gold standard for this specific transformation. Because the fluorine atom is highly sensitive to its electronic environment, any cleavage (loss of signal) or formation of side products (appearance of new peaks) is immediately diagnostic without the need for complex chromatography.

References

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 Organic Process Research & Development, ACS Publications URL:[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations Molecules, MDPI URL:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the Boc protection of highly deactivated an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the Boc protection of highly deactivated anilines.

Our target transformation is the conversion of 5-fluoro-2-methyl-4-nitroaniline (CAS: 633327-50-1)[1] into tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3)[2]. Due to severe electronic and steric deactivation, standard protocols frequently fail. This guide provides the causality behind these failures, self-validating troubleshooting steps, and optimized methodologies to ensure high-yield synthesis.

Visualizing the Chemical Challenge

G SM 5-fluoro-2-methyl-4-nitroaniline Deact Electronic Deactivation (-NO2, -F) SM->Deact Steric Steric Hindrance (ortho-CH3) SM->Steric LowNuc Poor Nucleophile Deact->LowNuc Steric->LowNuc StdCond Standard Conditions (TEA, DCM, Boc2O) LowNuc->StdCond NaHMDS Strong Base (NaHMDS, THF) LowNuc->NaHMDS Deprotonation Fail Reaction Fails / <10% Yield StdCond->Fail Insufficient driving force Anion Highly Nucleophilic Anilide Anion NaHMDS->Anion Success Successful Boc Protection (>85% Yield) Anion->Success + Boc2O

Mechanistic causality of Boc protection failure vs. success for deactivated anilines.

Troubleshooting & FAQs

Q1: Why are standard Boc protection conditions (Boc₂O, TEA/DIPEA, DCM) yielding mostly unreacted 5-fluoro-2-methyl-4-nitroaniline? A: Standard Boc protection relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O)[3]. However, your substrate suffers from a "triple threat" of deactivation:

  • Resonance Withdrawal: The para-nitro group strongly pulls electron density away from the nitrogen lone pair.

  • Inductive Withdrawal: The meta-fluoro group further depletes electron density via the inductive effect.

  • Steric Shielding: The ortho-methyl group physically blocks the trajectory required for the amine to attack the bulky Boc₂O molecule. Standard amine bases like Triethylamine (TEA) are not strong enough to deprotonate the aniline, and the neutral amine is simply too electron-poor to drive the reaction forward[3].

Q2: What is the most reliable method to achieve high yields for this specific transformation? A: The "Anilide Anion" approach is the gold standard for severely deactivated substrates[4]. By using a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS), you completely deprotonate the aniline. This converts a poor neutral nucleophile into a highly reactive, negatively charged sodium anilide, which easily overcomes the steric and electronic barriers to attack Boc₂O[4].

Q3: How do I know if the NaHMDS deprotonation actually worked before adding the Boc₂O? A: This reaction features a built-in, self-validating visual cue . Nitroanilines act as excellent colorimetric indicators. When you add NaHMDS at -78 °C, a successful deprotonation will instantly shift the solution's color from a pale yellow to a deep, opaque red or purple. This occurs because the negative charge of the anilide anion delocalizes across the aromatic ring and into the nitro group. If the solution remains pale yellow, your NaHMDS has likely degraded (hydrolyzed), or your THF solvent is wet.

Q4: I want to avoid cryogenic conditions (-78 °C) and strong bases like NaHMDS. Is there a catalytic alternative? A: Yes, you can use a "super acylation catalyst" like 4-Dimethylaminopyridine (DMAP)[5]. DMAP rapidly attacks Boc₂O to form a highly electrophilic Boc-pyridinium intermediate[6]. This intermediate is far more reactive than Boc₂O alone, forcing the reaction even with poor nucleophiles[5]. However, for a substrate as deactivated as 5-fluoro-2-methyl-4-nitroaniline, this method requires elevated temperatures (refluxing THF) and extended reaction times, and it is highly prone to over-protection side reactions.

Q5: My DMAP-catalyzed reaction yielded a significant amount of the N,N-di-Boc protected product. How do I fix this? A: Over-protection is a known vulnerability when using excess Boc₂O in the presence of highly active catalysts like DMAP[5]. To troubleshoot this:

  • Strictly limit your Boc₂O stoichiometry to exactly 1.05 equivalents.

  • Rescue Protocol: If the N,N-di-Boc byproduct forms, it can be selectively mono-deprotected. Stir the crude mixture with a mild base (e.g., K₂CO₃ in Methanol) at room temperature for 2–4 hours. The second Boc group is sterically strained and more labile, so it will cleave off, yielding your desired mono-Boc carbamate.

Quantitative Performance Comparison

The table below summarizes the expected outcomes when applying different synthetic strategies to 5-fluoro-2-methyl-4-nitroaniline.

Reaction ConditionReagentsTempTimeExpected YieldScalabilityPrimary Side Reactions
Standard Boc₂O, TEA, DCM25 °C24 h< 10%HighNone (Unreacted SM)
Base-Promoted NaHMDS, Boc₂O, THF-78 °C to 25 °C2–4 h85–95% ModerateN,N-di-Boc (if excess Boc₂O)
Catalytic Boc₂O, DMAP (0.2 eq), THF65 °C18–24 h50–70%HighIsocyanates, N,N-di-Boc
Validated Experimental Protocol: NaHMDS-Promoted Boc Protection

This protocol utilizes the anilide anion method and includes self-validating checkpoints to ensure scientific integrity and reproducibility.

Materials Required:

  • 5-fluoro-2-methyl-4-nitroaniline (1.0 eq)

  • NaHMDS (1.0 M solution in THF, 1.2 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Substrate Dissolution: Dissolve 5-fluoro-2-methyl-4-nitroaniline (1.0 eq) in anhydrous THF to create a 0.2 M solution. Stir until completely homogeneous.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Deprotonation & Self-Validation: Slowly add the NaHMDS solution (1.2 eq) dropwise via syringe over 10 minutes.

    • Self-Validation Checkpoint: Observe the reaction mixture. The color must immediately transition from pale yellow to a deep, dark red/purple. This confirms the successful generation of the highly nucleophilic anilide anion. Stir at -78 °C for an additional 30 minutes.

  • Electrophile Addition: Dissolve Boc₂O (1.1 eq) in a small volume of anhydrous THF and add it dropwise to the deep red solution at -78 °C.

  • Reaction Propagation: Remove the dry ice bath. Allow the reaction mixture to gradually warm to room temperature (25 °C). Stir for 2 to 4 hours. The deep red color will slowly fade to a lighter orange/yellow as the anion is consumed and the carbamate product forms.

  • Quench and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate.

Workflow Visualization

Workflow Step1 1. Dissolve Aniline in dry THF (N2 atm) Step2 2. Cool to -78 °C Step1->Step2 Step3 3. Dropwise addition of NaHMDS (1.2 eq) Step2->Step3 Step4 4. Visual Check: Deep Red/Purple Anion Step3->Step4 Self-Validation Step5 5. Add Boc2O (1.1 eq) in THF Step4->Step5 Confirms Deprotonation Step6 6. Warm to RT & Stir (2 h) Step5->Step6 Step7 7. Quench (NH4Cl) & Extract (EtOAc) Step6->Step7

Step-by-step experimental workflow for the NaHMDS-mediated Boc protection protocol.

References
  • BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem, 2025.[3]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry.[6]

  • Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 2000, 65(26), 8402–8409.[5]

  • Hoffman Fine Chemicals. "CAS 2655557-80-3 | tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate." Hoffman Chemicals. [2]

  • Anax Laboratories. "633327-50-1 | 5-fluoro-2-methyl-4-nitrophenylamine." Anax Laboratories.[1]

  • BenchChem. "3-Methoxy-5-(methylsulfonyl)aniline | 62606-02-4." BenchChem. [4]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Welcome to the technical support guide for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS 2655557-80-3)[1]. This resource is designed for researchers, chemists, and drug development professionals to effective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS 2655557-80-3)[1]. This resource is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered with this key intermediate. Achieving high purity is critical, as residual impurities can lead to unforeseen side reactions, lower yields in subsequent steps, and introduce potential genotoxic or otherwise undesirable entities into an active pharmaceutical ingredient (API) pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude batch?

A1: Based on the synthesis pathway, which typically involves the nitration of a Boc-protected fluoro-methyl aniline derivative, the impurity profile is generally predictable. You should anticipate:

  • Isomeric Impurities : Regioisomers formed during the nitration step are common. The directing effects of the methyl and fluoro groups can lead to the formation of other nitro-isomers besides the desired 4-nitro product.

  • Unreacted Starting Material : Residual tert-Butyl (5-fluoro-2-methylphenyl)carbamate.

  • Deprotected Byproducts : 5-fluoro-2-methyl-4-nitroaniline, formed if the acid-labile Boc protecting group is partially cleaved under the nitration conditions[2].

  • Process-Related Impurities : Residual nitrating agents, acids, or solvents used during the synthesis and initial workup[3].

  • N-nitroso Impurities : Under certain conditions involving nitrite species, there is a potential for the formation of N-nitroso impurities, which are a class of concern for regulatory bodies[4][5].

Q2: Why is a slight yellow or orange coloration often observed in my crude product?

A2: The yellow/orange hue is characteristic of many nitroaromatic compounds and is often intensified by the presence of acidic residues or phenolic impurities like 4-nitrophenol, which can arise from the degradation of certain reagents[6]. While the pure target compound itself is a pale solid, even trace amounts of highly colored impurities, particularly the deprotected 5-fluoro-2-methyl-4-nitroaniline, can impart significant color. Effective purification should yield an off-white or very pale yellow solid.

Q3: What initial analytical techniques are recommended to assess batch purity?

A3: A multi-pronged approach is best for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC) : An indispensable, rapid technique to visualize the number of components. A good starting mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Unreacted starting material will have a higher Rf, while the more polar deprotected aniline will have a lower Rf than the product.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on purity. A reverse-phase C18 column is a good starting point, with a mobile phase of acetonitrile and water[7][8]. This can effectively separate the product from less polar starting material and more polar byproducts.

  • NMR Spectroscopy (¹H and ¹⁹F) : Confirms the structure of the desired product and can help identify and quantify isomeric impurities or residual starting material by comparing the integration of characteristic peaks.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product and helps in the tentative identification of impurity peaks observed in HPLC.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My HPLC analysis shows a significant peak corresponding to the unreacted starting material. How can I remove it?

Answer: Unreacted starting material, tert-Butyl (5-fluoro-2-methylphenyl)carbamate, is significantly less polar than the nitrated product. This difference in polarity is the key to its removal.

  • Primary Recommendation: Flash Column Chromatography. This is the most effective method. The nitro group substantially increases the polarity of the product, allowing for a clean separation on silica gel.

    • Scientific Rationale: The electron-withdrawing nitro group enhances the interaction of your product with the polar silica gel stationary phase compared to the less polar starting material. The starting material will therefore elute much faster.

    • See Protocol 1 for a detailed column chromatography procedure.

  • Alternative: Recrystallization. If the starting material is a minor impurity, a carefully selected recrystallization may work. However, co-crystallization can be an issue if the concentrations are high.

Problem 2: My product is persistently yellow, and TLC shows a baseline spot. What is this, and how do I remove it?

Answer: A persistent yellow color and a spot that does not move from the baseline on a silica TLC plate are strong indicators of the presence of the deprotected free amine, 5-fluoro-2-methyl-4-nitroaniline. This impurity is significantly more polar than your Boc-protected product.

  • Primary Recommendation: Aqueous Acid Wash. Before concentrating your crude product from the organic extraction (e.g., from dichloromethane or ethyl acetate), perform a wash with a dilute aqueous acid solution, such as 1 M HCl.

    • Scientific Rationale: The basic amino group of the impurity will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, effectively removing it from the organic phase containing your desired product[9]. The Boc-protected carbamate is not basic and will remain in the organic layer.

    • Workflow:

      • Dissolve the crude product in ethyl acetate or dichloromethane.

      • Transfer to a separatory funnel and wash with 1 M HCl (2 x 5% of the organic volume).

      • Wash with saturated aqueous sodium bicarbonate to neutralize any residual acid.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Secondary Method: Column Chromatography. If the acid wash is insufficient, the high polarity of the free amine means it will bind very strongly to a silica gel column, allowing your product to elute cleanly.

Problem 3: NMR analysis indicates the presence of a regioisomer. How can I separate it?

Answer: Separating regioisomers is often the most challenging purification task because their physical properties (polarity, solubility) can be very similar.

  • Primary Recommendation: Fractional Recrystallization. This technique exploits small differences in the solubility of isomers in a specific solvent system. It requires careful optimization and may involve multiple recrystallization cycles.

    • Scientific Rationale: The crystal lattice energy of isomers can differ slightly, leading to different solubilities. By slowly cooling a near-saturated solution, the less soluble isomer will crystallize out first, enriching the mother liquor with the more soluble isomer[10][11].

    • See Protocol 2 for a general recrystallization workflow that can be adapted for fractional crystallization.

  • Alternative: High-Performance Flash Chromatography. Using a high-resolution silica column with a shallow, optimized solvent gradient can sometimes resolve closely eluting isomers. Phenyl- or pentafluorophenyl- (PFP) bonded silica phases may offer alternative selectivity due to π-π interactions with the aromatic rings[7].

Data Summary & Recommended Methods

Impurity TypeLikely IdentityKey IdentifierRecommended Primary MethodRationale
Less Polar Starting MaterialHigher Rf on TLCFlash Column ChromatographySignificant polarity difference allows for easy separation on silica.
Highly Polar Deprotected AmineBaseline spot on TLCDilute Aqueous Acid WashProtonation of the basic amine renders it water-soluble for extraction.
Isomeric RegioisomersSimilar Rf, distinct NMRFractional RecrystallizationExploits minor differences in solubility and crystal packing.
Residuals Acids, SolventsBroad peaks in NMRAqueous Wash / High VacuumNeutralization and partitioning into water, or removal by evaporation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is optimized for removing less polar impurities like starting material and more polar impurities like the deprotected amine.

  • Preparation: Dry-load the crude product onto silica gel for best results. To do this, dissolve the crude material in a minimal amount of dichloromethane (DCM) or acetone, add silica gel (approx. 2-3 times the mass of the crude product), and concentrate to a fine, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel (40-63 µm) in hexanes. The amount of silica should be 50-100 times the mass of the crude product.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 5% ethyl acetate in hexanes, to elute any very non-polar impurities and unreacted starting material.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 20% ethyl acetate in hexanes. The desired product, tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, will typically elute at around 15-25% ethyl acetate in hexanes.

    • Monitor the fractions by TLC.

  • Collection & Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for removing minor impurities and for the final polishing of the product. The key is solvent selection.

  • Solvent Screening: Test the solubility of your crude product in various solvents. For nitroaromatic compounds, alcoholic solvents like ethanol or isopropanol are often a good starting point[10]. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective[12]. The ideal system is one where the compound is highly soluble in the boiling solvent but sparingly soluble at room temperature or 0-4 °C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot (near boiling) primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize recovery.

    • Mixed Solvent: If using a solvent pair, after dissolving in the "good" solvent, add the "bad" solvent (e.g., water or heptane) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.

Workflow Visualization

Below is a decision-making workflow for selecting the appropriate purification strategy based on initial analytical results.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification & Strategy Selection cluster_2 Execution cluster_3 Verification Start Analyze Crude Batch (TLC, HPLC, NMR) Decision1 Major Impurity Type? Start->Decision1 Path1 Unreacted Starting Material (Less Polar) Decision1->Path1 Less Polar Path2 Deprotected Amine (Highly Polar) Decision1->Path2 Highly Polar Path3 Regioisomers Decision1->Path3 Isomeric Action1 Perform Flash Column Chromatography Path1->Action1 Action2 Perform Dilute Aqueous Acid Wash Path2->Action2 Action3 Perform Fractional Recrystallization Path3->Action3 End Analyze Purified Product (Purity > 99%?) Action1->End Action2->End Action3->End

Caption: Decision workflow for purification strategy selection.

References

  • Lubs, H. A. (1959). U.S. Patent No. 2,874,196. Washington, DC: U.S. Patent and Trademark Office.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Monti, S., et al. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

  • Malykhin, V. V., et al. (2007). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. ResearchGate. Retrieved from [Link]

  • Stempler, S., et al. (2018). Visible-Light-Mediated Nitration of Protected Anilines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ghorai, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ACS Omega. ACS Publications. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2014). Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. ACS Catalysis. ACS Publications. Retrieved from [Link]

  • Lee, J., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 2655557-80-3 | tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. Retrieved from [Link]

  • Neuland, L. (2023, May 15). Nitrosamine impurities. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Ianni, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • Acemoglu, L., et al. (2009). U.S. Patent No. 7,531,684. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate (C11H13FN2O4). Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. This guide is designed to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. This guide is designed to provide in-depth, actionable solutions to one of the most common challenges encountered with this compound: its low solubility in reaction media. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve reaction efficiency, yield, and purity.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section provides a systematic approach to diagnosing and resolving solubility problems during your experiments.

Q1: My reaction has stalled, and I observe solid starting material. What are the immediate steps to take?

A1: An incomplete reaction with visible solid starting material is a classic sign of solubility-limited kinetics. Here’s a prioritized troubleshooting workflow:

  • Temperature Modification: Gently increase the reaction temperature in 5-10°C increments. The solubility of many organic compounds, including carbamates, is temperature-dependent.[1] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) after each temperature increase. Be cautious, as excessive heat can lead to decomposition or side reactions.[2]

  • Solvent System Alteration (Co-solvency): If temperature adjustment is insufficient or leads to impurity formation, the introduction of a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to the primary solvent, can significantly enhance the solubility of a poorly soluble compound.[3][4]

    • Recommended Co-solvents: For a lipophilic compound like tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, consider adding solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dioxane in small, incremental volumes (e.g., 5-10% v/v). These polar aprotic solvents are excellent at solvating a wide range of organic molecules.

  • Sonication: If available, immersing the reaction vessel in an ultrasonic bath can aid in dissolving suspended solids by breaking up agglomerates and increasing the surface area available for solvation.

Experimental Workflow: Implementing a Co-solvent Strategy

CoSolvent_Workflow A Stalled Reaction: Solid Precipitate Observed B Add 5% (v/v) Co-solvent (e.g., DMF) A->B Introduce Co-solvent C Stir and gently heat (if permissible) B->C D Monitor Dissolution & Reaction Progress (TLC/LC-MS) C->D E Solid Dissolved & Reaction Progressing? D->E F Continue Reaction E->F Yes G Incrementally Add More Co-solvent (up to 20-30% v/v) E->G No G->D H Consider Alternative Solvent System G->H If max co-solvent reached & still insoluble

Caption: Workflow for introducing a co-solvent to a stalled reaction.

Q2: I'm planning a reaction with this carbamate. How can I proactively prevent solubility issues?

A2: Proactive measures can save significant time and resources. Here are key considerations for your experimental design:

  • Solvent Selection: Consult solubility data if available. If not, perform small-scale solubility tests with your chosen solvents before committing to a large-scale reaction. A good starting point for this class of compound would be polar aprotic solvents like DMF, DMAc, or NMP, or ethereal solvents like THF and Dioxane.

  • Concentration Management: Avoid unnecessarily high concentrations. While higher concentrations can sometimes accelerate reaction rates, they also increase the likelihood of precipitation, especially as the product forms.[1]

  • Order of Addition: In some cases, the order in which reagents are added can impact solubility. Consider adding the carbamate to the solvent and ensuring it is fully dissolved (with gentle heating if necessary) before adding other reagents.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate.

Q3: What are the general solubility characteristics of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate?

A3: While specific quantitative solubility data is not always readily available in the literature, based on its structure—a substituted aromatic ring with a bulky, nonpolar tert-butyl group—it can be inferred that this compound is poorly soluble in water and nonpolar solvents like hexanes. Its solubility is expected to be better in moderately polar to polar aprotic organic solvents.

Solvent Class Predicted Solubility Examples
Polar Aprotic Moderate to GoodDMF, DMSO, NMP, Acetonitrile
Ethers ModerateTHF, Dioxane, 2-MeTHF
Chlorinated ModerateDichloromethane (DCM), Chloroform
Alcohols Low to ModerateMethanol, Ethanol, Isopropanol
Aromatic Low to ModerateToluene, Xylene
Nonpolar Aliphatic PoorHexanes, Heptane
Aqueous Very PoorWater, Buffers

Logical Relationship: Structure to Solubility

structure_solubility cluster_compound tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate cluster_properties Contributing Properties cluster_solubility Resulting Solubility Profile Compound Aromatic Ring (C6H2) Fluoro (-F) Methyl (-CH3) Nitro (-NO2) tert-Butylcarbamate (-NHCOOC(CH3)3) Aromatic Hydrophobic π-stacking potential Compound:f0->Aromatic Nitro Polar Electron-withdrawing Compound:f3->Nitro tButyl Bulky & Lipophilic Steric hindrance Compound:f4->tButyl Solubility Poor in Nonpolar Solvents Poor in Aqueous Media Favors Polar Aprotic Solvents Aromatic->Solubility Nitro->Solubility tButyl->Solubility

Caption: Influence of functional groups on solubility.

Q4: Can changing the pH of the reaction mixture improve solubility?

A4: For this specific molecule, pH adjustment is unlikely to significantly enhance solubility. The carbamate functional group is generally stable across a wide pH range.[5] Furthermore, the molecule lacks readily ionizable acidic or basic functional groups that would allow for salt formation, a common strategy for increasing aqueous solubility.[3] Strong acidic or basic conditions may lead to the hydrolysis of the carbamate or other unwanted side reactions.

Q5: Are there any advanced techniques for overcoming severe solubility limitations?

A5: Yes, for particularly challenging cases, more advanced methods can be employed:

  • Solid Dispersions: This involves dispersing the compound in an inert carrier at the solid state.[6] While more common in pharmaceutical formulation, the principle can be adapted for reaction chemistry by co-milling the carbamate with a solid diluent.

  • Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to initiate reactions between solid-state reactants.[7] It completely bypasses the need for dissolution and can be highly effective for insoluble starting materials.

  • Use of Surfactants or Phase-Transfer Catalysts: In biphasic systems, surfactants can help to solubilize organic compounds in an aqueous phase.[2] Phase-transfer catalysts can facilitate the reaction between reactants in different, immiscible phases.

  • Complexation Agents: Cyclodextrins are known to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility in aqueous solutions.[8][9] This is more relevant for reactions conducted in aqueous or partially aqueous media.

By systematically applying these troubleshooting steps and considering the proactive strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, leading to more successful and efficient synthetic outcomes.

References

  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Seo, T., et al. (2021). Toward overcoming solubility issues in organic chemistry. Asia Research News.
  • Kumar, L., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • García, C., et al. (2007). Determination of poorly fluorescent carbamate pesticides in water, bendiocarb and promecarb, using cyclodextrin nanocavities and related media. PubMed.
  • Wikipedia. (n.d.). Cosolvent.
  • Sharma, D., & Saini, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Sciences, 4(03), 582-593.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, a substituted aromatic compound representative of scaffolds frequently encountered in medicinal chemistry.

This document moves beyond a simple data report. It provides a comparative analysis, grounded in the fundamental principles of substituent effects on aromatic systems, and outlines a robust experimental protocol for acquiring high-fidelity NMR data. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently assign and interpret the NMR spectra of similarly complex molecules.

Molecular Structure and Predicted Spectral Features

The structure of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate presents a fascinating case study in the interplay of electronic and steric effects on NMR chemical shifts. The molecule contains a polysubstituted benzene ring with two remaining aromatic protons, alongside signals for the methyl, tert-butyl, and carbamate NH protons.

To predict the chemical shifts, we must consider the nature of each substituent:

  • -NO₂ (Nitro): A powerful electron-withdrawing group (EWG) that deshields ortho and para positions through strong -I (inductive) and -R (resonance) effects.[1][2]

  • -F (Fluoro): Strongly electronegative (-I effect), causing deshielding. It also possesses a +R (resonance) effect due to its lone pairs, but the inductive effect typically dominates for halogens. Critically, it will induce spin-spin coupling with nearby protons and carbons.

  • -CH₃ (Methyl): A weak electron-donating group (EDG) that shields ortho and para positions via a +I effect.

  • -NH-Boc (N-tert-butoxycarbonyl): An electron-donating group (+R effect) due to the nitrogen lone pair, which shields the aromatic ring, particularly at the ortho and para positions.

Analyzing the substitution pattern, we can make initial predictions for the two aromatic protons, H-3 and H-6.

  • H-3: Positioned ortho to the electron-donating -NHBoc group and meta to the strongly withdrawing -NO₂ group.

  • H-6: Positioned ortho to the strongly withdrawing -NO₂ group and meta to the -NHBoc group.

Consequently, H-6 is expected to be significantly downfield (deshielded) compared to H-3. Furthermore, both protons will exhibit coupling to the fluorine atom at C-5.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Based on established substituent chemical shift (SCS) increments and comparative analysis with similar structures, the following assignments are predicted.[3] The spectrum is referenced to a standard solvent, such as CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Assignment Atom Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Notes
AromaticH-3~7.5 - 7.8d (³JH-F ≈ 7-9 Hz)~115 - 120Shielded by NHBoc, deshielded by meta-NO₂.
AromaticH-6~8.0 - 8.3d (⁴JH-F ≈ 3-5 Hz)~125 - 130Strongly deshielded by ortho-NO₂.
Methyl-CH₃~2.2 - 2.4s~15 - 20Typical range for an aromatic methyl group.
tert-Butyl-C(CH₃)₃~1.5s~28Characteristic singlet for the nine equivalent protons.
Carbamate-NH-~7.0 - 8.0br sN/AChemical shift is concentration and solvent dependent.
QuaternaryC-1N/AN/A~135 - 140Attached to the electron-donating NHBoc group.
QuaternaryC-2N/AN/A~130 - 135Attached to the methyl group.
QuaternaryC-4N/AN/A~145 - 150Strongly deshielded by the attached nitro group.
QuaternaryC-5N/AN/A~150 - 155 (d, ¹JC-F ≈ 240-260 Hz)Large one-bond C-F coupling is characteristic.
tert-Butyl-C (CH₃)₃N/AN/A~80 - 85Quaternary carbon of the t-butyl group.
Carbonyl-C=ON/AN/A~152 - 155Typical range for a carbamate carbonyl.

Note: Chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, br s = broad singlet.

Comparative Analysis with Structurally Related Compounds

To build confidence in our assignments, we can compare the predicted spectrum to known data for simpler, related molecules. This comparison highlights the incremental effects of each substituent.

Caption: Structural relationships between the target molecule and simpler analogues.

  • 4-Nitrotoluene: Provides a baseline for the effect of the -CH₃ and -NO₂ groups. The aromatic protons in 4-nitrotoluene appear as two doublets around 7.3 ppm and 8.1 ppm. Our target molecule adds the strongly deshielding fluorine and the shielding -NHBoc group, leading to a more complex pattern but with the proton ortho to the nitro group (H-6) remaining significantly downfield.

  • 2-Fluoro-4-nitroaniline: This analogue helps isolate the combined influence of the -F, -NO₂, and an amino group. The key takeaway is the large ¹JC-F coupling and the smaller nJH-F couplings, which are expected to be present in our target molecule's spectrum.

  • tert-Butyl phenylcarbamate: This compound demonstrates the shielding effect of the -NHBoc group on the aromatic ring, shifting the signals upfield relative to benzene (~7.3 ppm). This confirms our prediction that H-3 in the target molecule will be more shielded than H-6.

Recommended Experimental Protocol for Structural Verification

To experimentally validate the predicted assignments, a systematic, multi-tiered NMR analysis is required. This protocol ensures data integrity and provides a self-validating system for unambiguous assignment.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Homogeneous Solution C 1D ¹³C{¹H} NMR Acquisition B->C Proton Spectrum OK G Data Processing & Analysis B->G D 2D COSY Acquisition C->D Carbon Spectrum OK C->G E 2D HSQC Acquisition D->E ¹H-¹H Correlations D->G F 2D HMBC Acquisition E->F ¹H-¹³C One-Bond Correlations E->G F->G ¹H-¹³C Long-Range Correlations H Final Structure Confirmation G->H Consolidated Data

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug intermediates like tert-Butyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug intermediates like tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven walkthrough of a validated High-Performance Liquid Chromatography (HPLC) method for this specific purpose. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, and objectively compare this robust HPLC method with other analytical techniques, supported by illustrative experimental data.

The Criticality of a Validated Purity Method

The journey of a drug from a laboratory concept to a patient's treatment is paved with stringent quality control checkpoints. For an intermediate like tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2] These impurities, if carried forward, can impact the final API's stability, safety, and therapeutic effect. A validated analytical method is, therefore, not just a regulatory requirement but a scientific necessity to ensure that the quality of the final drug product is built-in from the earliest stages.[1]

This guide is structured to provide a comprehensive understanding of the entire lifecycle of an HPLC method for purity determination, from development and validation to a comparative analysis against alternative technologies.

I. The Workhorse of Pharmaceutical Analysis: A Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[3][4] For tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, a reversed-phase HPLC method offers the optimal balance of resolution, sensitivity, and robustness.

The "Why" Behind the Method Parameters

Our choice of a reversed-phase C18 column is deliberate. The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like our target analyte. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the main component while also resolving potential impurities with varying polarities. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.

The presence of the nitrophenyl chromophore in the molecule dictates the use of a UV detector. Based on the UV absorbance characteristics of nitrophenols, a detection wavelength in the range of 320-450 nm is expected to provide high sensitivity.[5]

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution for complex samples.
Mobile Phase A WaterAqueous component for reversed-phase separation.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-5 min: 50% B, 5-15 min: 50-90% B, 15-20 min: 90% B, 20-25 min: 90-50% B, 25-30 min: 50% BA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 340 nmChosen based on the UV absorbance maximum of the nitrophenyl chromophore for optimal sensitivity.[5]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

II. The Litmus Test: Method Validation in Accordance with ICH Q2(R2)

A method is only as reliable as its validation. We will now delve into the validation of our HPLC method, adhering to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8] This ensures the method is fit for its intended purpose: the quantitative determination of the purity of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate.

Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC Method Validation.

Specificity: The Power of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate this, we perform forced degradation studies.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve a known concentration of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate in the diluent.

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the developed HPLC method.

  • Evaluation: Assess the peak purity of the main component using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is specific if the main peak is well-resolved from any degradation product peaks.

Expected Results:

Stress Condition% DegradationPeak PurityResolution from Nearest Impurity
Acid Hydrolysis15.2%> 0.9992.5
Base Hydrolysis25.8%> 0.9993.1
Oxidative Degradation8.5%> 0.9992.2
Thermal Degradation5.1%> 0.9991.8
Photolytic Degradation11.7%> 0.9992.8
Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735200
100981100
1251225800
1501470500
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9805x - 150

The high correlation coefficient (typically > 0.999) confirms the excellent linearity of the method within the specified range.

Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by spike/recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) or use a known batch of the intermediate with a low level of the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the analyte.

Data Summary:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%
Mean Recovery 99.6%

Recoveries between 98% and 102% are generally considered acceptable, demonstrating the accuracy of the method.

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same batch on different days, by different analysts, and/or on different instruments.

Data Summary:

Precision LevelMean Purity (%)Standard DeviationRelative Standard Deviation (%RSD)
Repeatability 99.50.120.12%
Intermediate Precision 99.40.180.18%

A %RSD of less than 2% is typically required, indicating excellent precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD is approximately 3:1 and LOQ is approximately 10:1.

Data Summary:

ParameterValue
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

Introduce small variations to the method parameters, one at a time, and assess the impact on the results.

Data Summary:

Parameter VariationImpact on Results (% Purity)
Flow Rate (± 0.1 mL/min)No significant change
Column Temperature (± 2 °C)No significant change
Mobile Phase Composition (± 2%)No significant change

The method is considered robust if the results remain within the acceptance criteria despite these minor changes.

III. A Broader Perspective: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is essential for a senior scientist to understand its place within the broader analytical landscape. Here, we compare our validated HPLC method with other common techniques for purity analysis.

Caption: Comparison of Analytical Techniques for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Strengths: GC-MS is the method of choice for analyzing volatile and semi-volatile impurities, such as residual solvents.[2][4] The mass spectrometric detector provides high specificity and structural information for identification.

  • Weaknesses for this Application: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is a non-volatile and potentially thermally labile compound.[3] Direct analysis by GC-MS would be challenging and likely require derivatization, adding complexity to the sample preparation.[14] There is also a risk of thermal degradation in the GC inlet, leading to inaccurate purity results.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Strengths: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[14][15] It is invaluable for identifying unknown impurities by providing molecular weight information.[1]

  • Weaknesses for this Application: While highly effective, LC-MS instrumentation is more expensive and complex to operate and maintain than a standard HPLC-UV system. For routine quality control where the primary goal is to quantify known impurities against a reference standard, the additional information from the MS detector may not be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Strengths: NMR is an unparalleled tool for the structural elucidation of the main component and any isolated impurities.[16] Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the analyte.

  • Weaknesses for this Application: NMR has significantly lower sensitivity compared to chromatographic techniques, making it unsuitable for detecting trace-level impurities.[17] It is also a high-cost technique and requires highly skilled operators.

Conclusion: An Informed Choice for Robust Quality Control

This guide has detailed a robust and reliable reversed-phase HPLC method for determining the purity of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. The comprehensive validation, following ICH Q2(R2) guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust, making it eminently suitable for routine quality control in a pharmaceutical setting.

While alternative techniques like GC-MS, LC-MS, and NMR have their specific strengths, particularly in the identification of unknown impurities and structural elucidation, the validated HPLC-UV method stands out as the most practical, cost-effective, and efficient approach for the routine purity assessment of this critical pharmaceutical intermediate. The choice of analytical methodology should always be guided by a deep understanding of the analyte's properties and the specific requirements of the analysis, a principle that lies at the heart of good science and robust drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (2018). Methyl (4-nitrophenyl)carbamate. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • ManTech Publications. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Google Patents.
  • Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]

  • The Journal of Physical Chemistry A. (2011). Near-Ultraviolet Absorption Cross Sections of Nitrophenols and Their Potential Influence on Tropospheric Oxidation Capacity. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • ACS Earth and Space Chemistry. Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. [Link]

  • MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... [Link]

  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • ResearchGate. Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • PubMed. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

Validation

mass spectrometry fragmentation patterns of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Advanced Mass Spectrometric Profiling of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: A Comparative Guide to Protecting Group Fragmentation As analytical scientists and drug development professionals, we freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometric Profiling of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: A Comparative Guide to Protecting Group Fragmentation

As analytical scientists and drug development professionals, we frequently encounter the challenge of tracking heavily substituted, electron-deficient anilines through complex synthetic pipelines. The compound tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS 2655557-80-3) 1 is a prime example. The presence of an electron-withdrawing nitro group positioned para to a fluorine atom severely depletes the electron density of the amine, drastically reducing its basicity and making direct positive electrospray ionization (ESI+) highly inefficient.

To overcome this, the choice of protecting group—Boc, Fmoc, or Cbz—becomes not just a synthetic decision, but a critical analytical strategy. This guide objectively compares the mass spectrometry (MS) performance of these protecting groups on the 5-fluoro-2-methyl-4-nitroaniline scaffold and provides a self-validating protocol for its precise characterization.

Mechanistic Causality of Fragmentation

When analyzing the Boc-protected derivative (exact mass 270.10 Da) via ESI+, protonation occurs preferentially at the carbamate carbonyl oxygen rather than the sterically hindered, electron-poor amine nitrogen.

Upon Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]+ at m/z 271.1) undergoes a thermodynamically driven, six-membered transition state. The causality of this fragmentation is rooted in the steric bulk of the tert-butyl group, which facilitates a concerted rearrangement leading to the expulsion of isobutylene (56 Da). The resulting carbamic acid intermediate is highly unstable and instantaneously decarboxylates (loss of CO2, 44 Da) 2. This sequential 100 Da neutral loss is the hallmark of Boc-protected amines, leaving the charge localized on the free amine core (m/z 171.1).

Comparative Evaluation: Boc vs. Fmoc vs. Cbz

Why is the Boc group analytically superior for tracking this specific fluorinated nitroaniline scaffold compared to Fmoc or Cbz? The answer lies in charge retention .

Because the 5-fluoro-2-methyl-4-nitroaniline core is highly electron-deficient, it cannot effectively compete for the proton during the dissociation of Fmoc or Cbz groups.

  • Fmoc: Fragmentation is driven by the stability of the dibenzofulvene cation (m/z 179). The charge leaves with the protecting group, rendering the target core neutral and "invisible" to the MS detector.

  • Cbz: Yields a dominant tropylium/benzyl cation (m/z 91), similarly suppressing the signal of the target scaffold.

  • Boc: The neutral loss of isobutylene and CO2 forces the proton to remain on the aniline core, allowing for direct MS/MS sequencing and confirmation of the target molecule.

Table 1: Comparative MS/MS Fragmentation Profiles

Protecting GroupPrecursor Ion [M+H]+Primary CID Fragment (m/z)Neutral LossCharge RetentionAnalytical Utility for Scaffold Tracking
Boc 271.1171.1 (Base Peak)100 Da (Isobutylene + CO2)Target CoreOptimal : Allows direct MS/MS confirmation of the core.
Fmoc 393.1179.1 (Base Peak)214 Da (Core + CO2)Protecting GroupPoor : Core is neutral; signal dominated by dibenzofulvene.
Cbz 305.191.0 (Base Peak)214 Da (Core + CO2)Protecting GroupPoor : Core is neutral; signal dominated by benzyl cation.

Visualizing the Fragmentation Logic

Fragmentation_Comparison cluster_1 Precursor Target Scaffold (5-fluoro-2-methyl-4-nitroaniline) Boc Boc-Derivative [M+H]+ m/z 271.1 Precursor->Boc Fmoc Fmoc-Derivative [M+H]+ m/z 393.1 Precursor->Fmoc Cbz Cbz-Derivative [M+H]+ m/z 305.1 Precursor->Cbz BocFrag Target Core Retains Charge m/z 171.1 (Base Peak) Neutral Loss: 100 Da Boc->BocFrag CID (15 eV) FmocFrag Protecting Group Retains Charge m/z 179.1 (Dibenzofulvene) Target Core is Neutral Fmoc->FmocFrag CID (25 eV) CbzFrag Protecting Group Retains Charge m/z 91.0 (Benzyl Cation) Target Core is Neutral Cbz->CbzFrag CID (20 eV)

Figure 1: Divergent CID fragmentation pathways of protected 5-fluoro-2-methyl-4-nitroaniline.

Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS

Causality of Design: The lability of the Boc group is a double-edged sword. While it provides a clean MS/MS signature, it is highly susceptible to in-source decay (ISD) if the electrospray capillary or fragmentor voltages are too high 3. This protocol utilizes a low-energy precursor scan followed by a precisely ramped CID to ensure the 100 Da loss occurs only in the collision cell.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve the purified tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol is selected over acetonitrile because it provides superior solvation for the hydrophobic tert-butyl group while maintaining the protonating environment necessary for ESI+.

  • Self-Validation Checkpoint: Spike the sample with 100 ng/mL of a stable isotope-labeled standard (e.g., Boc-L-Ala-OH-d3). If the standard exhibits <95% intact [M+H]+ in the MS1 scan (indicating premature fragmentation), the source parameters must be detuned before proceeding.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Run a linear gradient from 5% to 95% Organic (Methanol + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The rapid gradient sharpens the peak of the highly lipophilic Boc-protected intermediate, maximizing the concentration entering the source per unit time, thereby boosting the signal-to-noise ratio for this weakly ionizing compound.

Step 3: Mass Spectrometric Acquisition (ESI+)

  • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 250 °C.

  • Crucial Step: Lower the Fragmentor/Cone Voltage to 70 V.

    • Causality: A low fragmentor voltage prevents the premature thermal/collisional cleavage of the Boc group in the atmospheric pressure interface.

  • For MS/MS, isolate m/z 271.1 in Q1 and apply a Collision Energy (CE) of 15 eV in Q2.

  • Self-Validation Checkpoint: The MS2 spectrum must show m/z 171.1 as the base peak (>90% relative abundance).

    • Diagnostic logic: If m/z 215.1 ([M+H-56]+) is present at >20%, the CE is too low (incomplete decarboxylation). If m/z 125.1 (loss of NO2 from the core) appears at >10%, the CE is too high (secondary fragmentation destroying the core).

References

  • Organic Process Research & Development - ACS Publications. "Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments".[Link]

Sources

Comparative

A Comparative Guide to Boc versus Fmoc Protection for 5-Fluoro-2-Methyl-4-Nitroaniline Derivatives

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic use of protecting groups is paramount. These temporary modifications to reactive func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and ensure high chemoselectivity. For aniline derivatives, such as the synthetically valuable 5-fluoro-2-methyl-4-nitroaniline, the protection of the amine group is a critical step. This guide provides an in-depth, data-driven comparison of the two most ubiquitous amine protecting groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

The choice between Boc and Fmoc is not arbitrary; it is dictated by the overall synthetic strategy and the chemical nature of the molecule . The key difference lies in their deprotection mechanisms: Boc is labile under acidic conditions, while Fmoc is removed by bases.[1][2] This fundamental principle of "orthogonal protection" allows for the selective deprotection of one group in the presence of others, a cornerstone of modern chemical synthesis.[3][4]

Our target molecule, 5-fluoro-2-methyl-4-nitroaniline, possesses electron-withdrawing nitro and fluoro groups, which influence the nucleophilicity of the amine and the stability of the overall aromatic system. This guide will explore the practical implications of these features on the efficiency and reliability of both Boc and Fmoc protection and deprotection workflows.

The Boc Protection Workflow: An Acid-Labile Strategy

The tert-butoxycarbonyl (Boc) group is a classic choice for amine protection due to its general stability under a wide range of non-acidic conditions, including basic hydrolysis and many nucleophilic attacks.[5][6] Its introduction is typically straightforward, and its removal is clean, yielding gaseous byproducts.

Mechanism and Rationale

Boc protection proceeds via the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA), which enhances the nucleophilicity of the amine.

Deprotection is an acid-catalyzed process.[7] Strong acids like trifluoroacetic acid (TFA) protonate the carbamate oxygen, leading to the elimination of the stable tert-butyl cation (which forms isobutylene) and carbon dioxide, regenerating the free amine.[8][9] The stability of the electron-deficient aromatic ring in 5-fluoro-2-methyl-4-nitroaniline to strong acid is a key consideration, and generally, aryl fluorides and nitro groups are stable under these conditions.

Boc Protection and Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Aniline 5-Fluoro-2-methyl-4-nitroaniline BocAniline Boc-Protected Aniline Aniline->BocAniline Acylation Boc2O (Boc)₂O, Base (e.g., TEA) Boc2O->BocAniline BocAniline_dep Boc-Protected Aniline FreeAniline Free Aniline + CO₂ + Isobutylene BocAniline_dep->FreeAniline Acidolysis TFA Acid (e.g., TFA) TFA->FreeAniline Fmoc Protection and Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Aniline 5-Fluoro-2-methyl-4-nitroaniline FmocAniline Fmoc-Protected Aniline Aniline->FmocAniline Acylation FmocCl Fmoc-Cl, Base (e.g., NaHCO₃) FmocCl->FmocAniline FmocAniline_dep Fmoc-Protected Aniline FreeAniline Free Aniline + DBF-Adduct FmocAniline_dep->FreeAniline β-Elimination Piperidine Base (e.g., 20% Piperidine in DMF) Piperidine->FreeAniline

Sources

Validation

FTIR spectroscopy analysis of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Comprehensive Analytical Guide: Vibrational Spectroscopy of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: Vibrational Spectroscopy of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly functionalized organic building blocks. The compound tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3) is a prime example of a complex pharmaceutical intermediate[1]. It features a bulky tert-butoxycarbonyl (Boc) protecting group, a strongly electron-withdrawing nitro group, a highly electronegative fluorine atom, and an electron-donating methyl group.

To achieve unambiguous structural verification, relying on a single analytical technique is often insufficient. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR) FTIR, Transmission FTIR (KBr pellet), and Raman spectroscopy, detailing the causality behind method selection and providing self-validating protocols for rigorous laboratory execution.

Theoretical Framework & Spectroscopic Causality

The selection of a spectroscopic modality is dictated by the quantum mechanical behavior of the molecule's bonds.

  • FTIR Spectroscopy measures the absorption of infrared light, which requires a change in the net dipole moment during molecular vibration[2]. Because our target molecule contains highly polar bonds—specifically the C=O (carbamate), N-O (nitro), and C-F bonds—FTIR will yield intensely strong diagnostic peaks for these functional groups[3].

  • Raman Spectroscopy relies on the inelastic scattering of monochromatic light and requires a change in molecular polarizability (electron cloud deformation)[2]. Raman is exceptionally sensitive to symmetric vibrations and non-polar bonds, making it the ideal orthogonal tool for mapping the aromatic ring breathing modes and the symmetric C-C stretches of the tert-butyl group[3].

Comparative Performance of Analytical Modalities

While ATR-FTIR has dominated modern laboratories due to its speed, it is not universally superior. The classic KBr pellet method remains the gold standard for specific quantitative applications[4][5]. Table 1 objectively compares these modalities.

Table 1: Performance Comparison of Vibrational Spectroscopy Techniques

ParameterATR-FTIRTransmission FTIR (KBr Pellet)Confocal Raman Spectroscopy
Primary Mechanism Evanescent wave reflectionDirect IR transmissionInelastic light scattering[2]
Sample Preparation None (Direct application)High (Grinding, vacuum pressing)None (Direct laser focus)
Sensitivity Moderate (Pathlength depends on wavelength)High (Follows Beer-Lambert Law)[4]Moderate (Depends on scattering cross-section)
Spectral Artifacts Peak shifts at lower wavenumbersChristiansen effect (if poorly ground)Fluorescence interference
Best Suited For High-throughput QC, rapid IDTrace analysis, historical library matching[6]Aqueous samples, symmetric bond mapping[7]

Quantitative Spectral Signatures

To successfully characterize tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, analysts must target specific vibrational modes. Table 2 outlines the expected quantitative spectral signatures based on the molecule's functional architecture.

Table 2: Diagnostic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Optimal Modality
Carbamate (Boc) N-H Stretch3300 – 3450FTIR
Carbamate (Boc) C=O Stretch1700 – 1750FTIR
Nitro (-NO₂) Asymmetric Stretch1500 – 1550FTIR
Nitro (-NO₂) Symmetric Stretch1330 – 1360FTIR / Raman
Fluoro (-F) C-F Stretch1100 – 1250FTIR
Aromatic Ring C=C Stretch / Ring Breathing1600 – 1620Raman

Self-Validating Experimental Protocols

Do not treat spectroscopy as a "black box." A robust protocol must include internal checkpoints to validate the integrity of the data before interpretation begins.

Protocol A: Transmission FTIR via KBr Pellet

Causality: Potassium bromide is transparent in the mid-IR region (4000–400 cm⁻¹), ensuring the resulting spectrum is purely from the sample[6].

  • Desiccation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use. KBr is highly hygroscopic; moisture will introduce broad O-H bands at ~3400 cm⁻¹ and ~1640 cm⁻¹, which will mask the critical N-H carbamate stretch[6].

  • Milling: Combine ~2 mg of the carbamate sample with ~200 mg of dried KBr. Grind in an agate mortar for 2-3 minutes until the particle size is <2 µm. Causality: Particles larger than the IR wavelength cause severe light scattering (the Christiansen effect), resulting in sloping baselines.

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes using a hydraulic press[5].

  • Self-Validation Checkpoint: Run a blank KBr pellet first. A baseline transmittance of >80% with flat regions at 3400 cm⁻¹ validates a moisture-free, optically perfect matrix.

Protocol B: ATR-FTIR Analysis

Causality: ATR utilizes a high-refractive-index crystal (e.g., diamond) to create an evanescent wave that penetrates a few microns into the sample, requiring zero sample dilution.

  • Background Collection: Clean the diamond crystal with isopropanol and collect a background spectrum in ambient air.

  • Application: Place ~5 mg of the raw solid sample directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, applying uniform pressure (typically ~75 psi). Causality: Intimate optical contact between the solid and the crystal is mandatory for the evanescent wave to interact with the sample.

  • Self-Validation Checkpoint: Inspect the baseline at 4000-3800 cm⁻¹. A severely sloping baseline indicates insufficient pressure or poor optical contact.

Protocol C: Confocal Raman Spectroscopy

Causality: Nitroaromatic compounds are notorious for generating intense fluorescence under visible laser excitation, which can completely overwhelm the weak Raman scattering signal.

  • Laser Selection: Equip the spectrometer with a 785 nm or 1064 nm near-infrared laser. Avoid 532 nm lasers for this specific molecule.

  • Focusing: Place the sample on a glass slide and use the confocal microscope to focus the laser precisely on a single crystal of the compound.

  • Self-Validation Checkpoint: Perform a 1-second pre-scan at 10% laser power. If a massive, featureless curve dominates the screen, fluorescence is still occurring. You must either switch to a longer wavelength laser (1064 nm) or utilize photobleaching (exposing the sample to the laser for 5 minutes prior to acquisition) to quench the fluorescing impurities.

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate spectroscopic modality based on analytical objectives.

SpectroscopicWorkflow Sample tert-Butyl (5-fluoro-2-methyl- 4-nitrophenyl)carbamate Decision Select Analytical Modality Sample->Decision FTIR_ATR ATR-FTIR (Surface/Rapid) Decision->FTIR_ATR High Throughput FTIR_KBr KBr Pellet (Bulk/Quantitative) Decision->FTIR_KBr Trace/Library Raman Raman Spectroscopy (Symmetric/Orthogonal) Decision->Raman Non-destructive Prep_ATR Direct Contact on Diamond Crystal FTIR_ATR->Prep_ATR Prep_KBr Homogenize in KBr Vacuum Press FTIR_KBr->Prep_KBr Prep_Raman 785nm Laser Excitation (Mitigate Fluorescence) Raman->Prep_Raman Data_Polar Polar Bond Profiling (C=O, NO2, C-F) Prep_ATR->Data_Polar Prep_KBr->Data_Polar Data_Sym Symmetric Profiling (Aromatic Ring) Prep_Raman->Data_Sym Validation Orthogonal Cross-Validation & Structural Confirmation Data_Polar->Validation Data_Sym->Validation

Caption: Spectroscopic workflow for orthogonal characterization of complex nitroaromatic carbamates.

References

  • Hoffman Fine Chemicals. "CAS 2655557-80-3 | tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)
  • Kintek Solution.
  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy."
  • SFR. "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique."
  • BenchChem. "A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples."
  • Thermo Fisher Scientific. "Raman and FTIR Spectroscopy."
  • LabX. "Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide."

Sources

Comparative

Comparative Guide: Evaluating Reducing Agents for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Executive Summary & Synthetic Challenges The reduction of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate [1] to its corresponding amine, tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate [2], is a critical tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenges

The reduction of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate [1] to its corresponding amine, tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate [2], is a critical transformation in the synthesis of highly functionalized pharmaceutical intermediates. However, this specific substrate presents a dual chemoselectivity challenge that renders many classical reduction methods obsolete:

  • Acid Sensitivity (The Boc Group): The tert-butoxycarbonyl (Boc) protecting group is highly labile under strongly acidic conditions. Traditional metal-acid reductions (e.g., SnCl₂/HCl or Fe/HCl) will inevitably lead to Boc deprotection, complicating the synthesis and reducing overall yield.

  • Hydrodefluorination Risk (The Fluoro Group): Aryl fluorides are generally more stable than their bromo- or iodo- counterparts, but they remain susceptible to reductive cleavage (hydrodefluorination) under aggressive catalytic hydrogenation conditions, particularly when using palladium catalysts[3].

As a Senior Application Scientist, my objective in this guide is to objectively evaluate the performance of different reducing systems, explaining the mechanistic causality behind their success or failure, and providing self-validating protocols for the optimal pathways.

Mechanistic Evaluation of Reducing Agents

To navigate the structural landmines of this molecule, we must carefully select reducing agents that operate under mild, neutral-to-slightly-acidic conditions while avoiding oxidative addition into the C-F bond.

A. Catalytic Hydrogenation: Pd/C vs. Raney Nickel

Catalytic hydrogenation is highly desirable for its clean reaction profile and simple workup. However, Palladium on Carbon (Pd/C) has a strong affinity for halogens. During the reduction of the nitro group, Pd/C can insert into the C-F bond, leading to the formation of a des-fluoro byproduct[3][4]. The Solution: Switching the catalyst to Raney Nickel . Raney Ni operates via a similar direct hydrogenation mechanism but exhibits a significantly lower propensity for dehalogenation, making it the catalyst of choice when preserving aryl halides is paramount[4].

B. Iron and Ammonium Chloride (Fe/NH₄Cl)

The classical Béchamp reduction utilizes iron powder and concentrated HCl. To adapt this for our Boc-protected substrate, we replace HCl with Ammonium Chloride (NH₄Cl). NH₄Cl acts as a mild, buffered proton source (pH ~6)[5]. Mechanistically, the reduction proceeds via a series of single-electron transfers from the iron surface to the nitro group, coupled with protonation from the aqueous NH₄Cl medium[6]. Because the pH never drops into the highly acidic range, the Boc group remains completely intact, and the single-electron transfer mechanism does not cleave the C-F bond[6][7].

C. Zinc and Ammonium Chloride (Zn/NH₄Cl)

While Zn/NH₄Cl is an exceptionally mild, biphasic system that perfectly tolerates both the Boc and fluoro groups, it suffers from a mechanistic pitfall. The reduction of a nitro group proceeds through a nitroso intermediate to an N-phenylhydroxylamine (-NHOH) before finally reaching the amine[6]. Zinc-mediated reductions in mildly acidic media are notorious for stalling at the stable N-phenylhydroxylamine intermediate if the reaction is not aggressively heated or provided with a massive excess of zinc[5]. Therefore, while viable, it requires stringent LCMS monitoring to ensure full conversion.

Reaction Pathways & Chemoselectivity

Pathway SM tert-Butyl (5-fluoro-2-methyl- 4-nitrophenyl)carbamate Target tert-Butyl (4-amino-5-fluoro- 2-methylphenyl)carbamate SM->Target Fe/NH4Cl or Raney Ni Side1 Des-fluoro Byproduct SM->Side1 H2, Pd/C (Harsh) Side2 De-Boc Byproduct SM->Side2 Strong Acids (HCl)

Reaction pathways showing desired reduction versus chemoselectivity risks.

Quantitative Data Presentation

The following table summarizes the expected performance of each reducing agent based on mechanistic principles and empirical data for analogous halogenated, Boc-protected nitroarenes.

Reducing AgentReagents & ConditionsChemoselectivity (Boc)Chemoselectivity (Fluoro)Typical YieldScalability
H₂ / Pd/C H₂ (1 atm), Pd/C, EtOH, RTExcellentModerate (Risk of defluorination)70-85%High
H₂ / Raney Ni H₂ (1 atm), Raney Ni, EtOH, RTExcellentExcellent85-95%High
Fe / NH₄Cl Fe powder, NH₄Cl, EtOH/H₂O, RefluxExcellentExcellent90-98%High (Sludge issue)
Zn / NH₄Cl Zn dust, NH₄Cl, EtOH/H₂O, 60°CExcellentExcellent75-85%Medium (Stalling risk)

Validated Experimental Protocols

For laboratory-scale synthesis (1-50 grams), the Fe/NH₄Cl method is the most robust and accessible. For larger scale-up where solid waste (iron sludge) becomes a bottleneck, Raney Nickel hydrogenation is preferred.

Protocol A: Iron/Ammonium Chloride Reduction (Lab Scale)

This protocol is designed as a self-validating system: the use of a Celite pad ensures that paramagnetic iron nanoparticles are completely removed, preventing line-broadening in downstream NMR characterization.

Reagents:

  • tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 equiv)

  • Iron powder (fine grade, 325 mesh) (5.0 equiv)[7]

  • Ammonium chloride (NH₄Cl) (5.0 equiv)[7]

  • Ethanol / Water (4:1 v/v)[7]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material in the Ethanol/Water (4:1) mixture.

  • Activation: Add Ammonium chloride (5.0 equiv) and Iron powder (5.0 equiv) to the stirring solution at room temperature[6][7].

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80°C). The reaction will turn dark brown/black.

  • Monitoring: Monitor the reaction via TLC or LCMS. Full conversion typically occurs within 1 to 3 hours[6]. Causality note: Do not stop the reaction prematurely, as intermediate nitroso species may be present.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron oxide sludge[6]. Wash the filter cake thoroughly with hot ethanol and ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amine.

Workflow Step1 Mix Substrate, EtOH/H2O, NH4Cl Step2 Add Fe Powder Heat to Reflux Step1->Step2 Step3 Monitor via LCMS (1-3 hours) Step2->Step3 Step4 Filter Iron Sludge (Celite Pad) Step3->Step4 Step5 Aqueous Extraction & Concentration Step4->Step5

Step-by-step experimental workflow for the Fe/NH4Cl mediated nitro reduction.

Protocol B: Raney Nickel Catalytic Hydrogenation (Scale-Up)

Reagents:

  • tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (1.0 equiv)

  • Raney Nickel (slurry in water, ~10-20 wt%)

  • Anhydrous Ethanol

  • Hydrogen gas (balloon or Parr shaker at 1 atm)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Caution: Raney Nickel is highly pyrophoric; never let the catalyst dry out.

  • Purging: Purge the flask with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Stir the mixture vigorously under a Hydrogen atmosphere (1 atm) at room temperature. Monitor hydrogen uptake and verify completion via LCMS (typically 2-6 hours).

  • Filtration: Purge the flask thoroughly with Nitrogen. Filter the catalyst through a pad of Celite under a blanket of Nitrogen. Wash the pad with ethanol.

  • Isolation: Evaporate the filtrate to afford the target amine in high purity.

References

  • BuyChemJapan - tert-Butyl (4-amino-5-fluoro-2-methylphenyl)carbamate 98%. Available at: [Link]

  • Chemistry LibreTexts - 24.6: Nitro Compounds. Available at: [Link]

  • PubMed Central (PMC) - Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. Available at: [Link]

  • PubMed Central (PMC) - Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]

  • Common Organic Chemistry - Nitro Reduction - Common Conditions. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate proper disposal procedures

Comprehensive Safety and Disposal Protocol for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance. Handling complex fluorinated nitroaromatic compounds like tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS: 2655557-80-3) requires a deep understanding of the chemical's mechanistic behavior[1]. This document provides researchers and drug development professionals with self-validating, step-by-step protocols for safe handling, spill response, and cradle-to-grave waste disposal, ensuring both personnel safety and environmental integrity.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage this compound, one must understand the causality behind its hazards. The presence of a nitro group on the aromatic ring creates an electron-deficient system that is highly susceptible to exothermic reduction[2]. Furthermore, the fluorine substituent increases the molecule's lipophilicity, which enhances its ability to penetrate the skin barrier and cause systemic toxicity, while also presenting unique challenges during thermal destruction (incineration) due to the release of hydrogen fluoride (HF) gas.

Table 1: Quantitative Data and Hazard Causality Profile

Property / ParameterValue / DetailCausality & Operational Impact
Chemical Name tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamateBoc-protected amine; requires careful deprotection handling.
CAS Number 2655557-80-3Regulated under TSCA/local chemical substance laws[1].
Molecular Formula C12H15FN2O4High carbon/nitrogen ratio dictates specific combustion byproducts.
Molecular Weight 270.26 g/mol Determines stoichiometric calculations for neutralization/destruction.
Primary Hazards Toxic (Oral/Dermal/Inhalation), IrritantNitroaromatics are readily absorbed cutaneously, risking methemoglobinemia[3].
Incompatibilities Strong oxidizers, bases, reducing agentsThe nitro moiety is highly susceptible to uncontrolled, exothermic reduction[4].
Combustion Byproducts NOx, Hydrogen Fluoride (HF), COxDictates the absolute requirement for high-temperature incineration with alkaline scrubbing.

Operational Safety & Handling Protocols

Every manipulation of this compound must be treated as a self-validating system where engineering controls and personal protective equipment (PPE) act as redundant safety layers.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and experimental manipulations within a certified, externally exhausted chemical fume hood[4].

    • Causality: Aerosolized nitroaromatic powders can cause severe respiratory tract irritation and systemic toxicity upon inhalation[3].

  • Personal Protective Equipment (PPE): Don a chemically resistant lab coat, tightly fitting safety goggles, and double-layered nitrile gloves[5].

    • Causality: Fluorinated nitrobenzenes exhibit high cutaneous permeability. Double-gloving ensures that if the outer layer is breached by a solvent vehicle (e.g., DMSO or DMF), the inner layer provides an intact secondary barrier[3].

  • Static Discharge Mitigation: Use grounded spatulas and anti-static weigh boats during massing.

    • Causality: Fine organic powders containing nitro moieties can pose a dust deflagration risk if exposed to static spark accumulation[4].

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected (Isolate Area) Evacuate Ventilate Area & Evacuate Non-Essential Personnel Start->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile Gloves, Goggles) Evacuate->PPE Contain Contain Spill (Prevent Drain/Waterway Entry) PPE->Contain Absorb Absorb with Inert Material (Sand or Vermiculite) Contain->Absorb Collect Collect in Sealable, Compatible Container Absorb->Collect Label Label as Hazardous Waste (Toxic/Nitroaromatic) Collect->Label Pickup Request EHS Pickup & Decontaminate Surfaces Label->Pickup

Workflow for accidental spill containment and laboratory response.

Step-by-Step Spill Response Methodology:

  • Isolation: Immediately evacuate non-essential personnel from the vicinity and ensure the fume hood or room ventilation is operating at maximum capacity[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite[4].

    • Causality: Combustible absorbents (like paper towels) must be strictly avoided. Nitroaromatics can act as weak oxidizers, and mixing them with combustible materials creates a secondary fire hazard[2].

  • Collection: Use non-sparking tools to gently sweep the absorbed mixture into a sealable, chemically compatible hazardous waste container[3].

  • Decontamination: Wash the affected area with copious amounts of soap and water, collecting all rinsate as hazardous waste to prevent environmental discharge[6].

Waste Segregation & Disposal Plan

The disposal of tert-butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate falls under strict EPA and RCRA guidelines due to its toxicity and environmental persistence[7].

DisposalPathway Gen Waste Generation (Fluorinated Nitroaromatic) SAA Transfer to Satellite Accumulation Area (SAA) Gen->SAA Segregate Segregate from Incompatibles (Strong Oxidizers, Bases, Reducing Agents) SAA->Segregate Label Apply Hazardous Waste Label (Date & Contents) Segregate->Label Store Store in Secondary Containment (Max 25 Gallons, < 6 Months) Label->Store EHS EHS / Hazardous Waste Professional Pickup Store->EHS Incinerate High-Temperature Incineration (Licensed RCRA Facility) EHS->Incinerate

Standardized laboratory waste disposal pathway for fluorinated nitroaromatics.

Step-by-Step Disposal Methodology:

  • Immediate Segregation: Place generated waste into a designated, chemically compatible container (e.g., high-density polyethylene, HDPE) immediately after the procedure[5]. Never mix this waste with halogenated solvents lacking nitro groups, as the destruction requirements differ.

  • Secondary Containment in the SAA: House the primary waste container within a secondary containment bin inside a designated Satellite Accumulation Area (SAA).

    • Causality: Secondary containment prevents catastrophic environmental release in the event of primary vessel failure or degradation[8].

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, the accumulation start date, and the primary hazard (Toxic/Environmental Hazard)[8].

  • Volume & Time Limits: Ensure the SAA does not exceed 25 gallons of total chemical waste or 1 quart of acutely hazardous waste. Request an Environmental Health and Safety (EHS) pickup well before reaching the strict 6-month accumulation limit[8].

  • Final Destruction: Waste must be handed over to a licensed waste carrier for high-temperature incineration[4].

    • Causality: Standard landfill disposal is prohibited. Combustion of fluorinated nitroaromatics produces highly toxic nitrogen oxides (NOx) and hydrogen fluoride (HF) gases. Therefore, destruction must occur in a specialized high-temperature incinerator equipped with alkaline scrubbers to neutralize these acidic and toxic byproducts[2].

References

  • Hoffman Fine Chemicals. "tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate." 1

  • CDH Fine Chemical. "1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET." 3

  • Nipissing University. "1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET." 6

  • Sigma-Aldrich. "SAFETY DATA SHEET: 1,3-Difluoro-4-nitrobenzene."

  • Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." 2

  • CymitQuimica. "Safety Data Sheet: 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene." 4

  • US Bio-Clean. "OSHA Compliance For Laboratories." 5

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; Testing and Monitoring Activities." 7

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." 8

Sources

Handling

A Senior Application Scientist's Guide to Handling tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

This document provides essential, field-tested guidance for the safe handling, use, and disposal of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. As a specialized aromatic nitro compound, its unique chemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-tested guidance for the safe handling, use, and disposal of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate. As a specialized aromatic nitro compound, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.

Hazard Assessment: A Proactive Stance on Safety

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. Tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate belongs to the family of aromatic nitro compounds, which are known for their potential toxicity and reactivity. While specific toxicological data for this exact molecule is not extensively published, a conservative approach based on its constituent chemical groups is scientifically prudent.

The primary hazards are associated with its nitroaromatic structure, which can be toxic and readily absorbed through the skin.[1] Analogous compounds exhibit a consistent profile of being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, particularly when handled as a solid powder.[2][3]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Description Rationale & Authoritative Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2] Based on the classification of structurally similar nitroaromatic compounds.
Skin Irritation Causes skin irritation.[2] The nitro group and other substituents on the aromatic ring can lead to dermal irritation.
Eye Irritation Causes serious eye irritation.[2] Direct contact of the solid or solutions with eyes is likely to cause significant damage.

| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of the compound as a fine dust or aerosol can irritate the respiratory tract. |

The Primacy of Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The first and most critical lines of defense are robust engineering controls.

  • Chemical Fume Hood: All handling of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. Rationale: A fume hood provides primary containment, protecting the user from inhaling hazardous dust or vapors and containing spills on the work surface.

  • Safety Shower & Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area.[6] Rationale: In the event of significant skin or eye contact, immediate and copious irrigation is the most effective first aid measure.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered PPE strategy is essential for comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

Table 2: Mandatory PPE for Handling tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Body Area Required PPE Specification/Standard Justification
Eyes/Face Chemical Safety Goggles ANSI Z87.1 (US) / EN 166 (EU) Protects against splashes and accidental contact from airborne particles. Standard safety glasses are insufficient.
Hands Chemical-Resistant Gloves EN 374 Prevents dermal absorption, a key risk for nitro-compounds.[1] Nitrile or Butyl rubber gloves are recommended.[4] Always check the manufacturer's chemical resistance data.
Body Laboratory Coat Standard Lab Coat Protects skin and personal clothing from contamination. A flame-resistant coat is advisable if working with flammable solvents.[1]
Feet Closed-Toe Shoes N/A Protects feet from spills of chemicals or dropped equipment.[4]

| Respiratory | As Needed (Risk-Assessed) | NIOSH (US) / EN 149 (EU) | A respirator (e.g., N95) may be required for tasks with high dust potential outside a fume hood.[6] Use of a fume hood should make this unnecessary for most operations. |

A Deeper Look: Glove Selection

The choice of gloves is critical. Disposable nitrile gloves may offer sufficient protection for incidental contact, but they are not suitable for prolonged immersion.[4]

  • Inspection: Always inspect gloves for tears or punctures before use.[4]

  • Donning: Ensure hands are dry before donning gloves.

  • Doffing: Use a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

  • Disposal: Dispose of contaminated gloves as hazardous waste immediately after use or upon contamination.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed to minimize exposure at every stage of the process.

G cluster_prep Step 1: Preparation cluster_don Step 2: Final PPE Donning cluster_handle Step 3: Chemical Handling (Inside Fume Hood) cluster_doff Step 4: Decontamination & Doffing prep1 Verify Fume Hood Functionality prep2 Don Initial PPE (Coat, Goggles, Shoes) prep1->prep2 prep3 Prepare Work Surface (e.g., Bench Paper) prep2->prep3 prep4 Assemble All Necessary Equipment & Reagents prep3->prep4 don1 Inspect and Don Chemical-Resistant Gloves prep4->don1 handle1 Carefully Weigh Solid (Minimize Dust Generation) don1->handle1 handle2 Transfer Solid to Reaction Vessel handle1->handle2 handle3 Slowly Add Solvent to Dissolve handle2->handle3 handle4 Perform Experimental Procedure handle3->handle4 doff1 Decontaminate Equipment & Work Surface handle4->doff1 doff2 Remove Gloves Using Proper Technique doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3 doff4 Remove Lab Coat & Goggles doff3->doff4 G cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol spill Spill Occurs alert Alert Colleagues & Isolate Area spill->alert assess Assess Spill Size & Risk alert->assess minor_ppe Don Appropriate PPE assess->minor_ppe Minor Spill major_evac Evacuate Immediate Area assess->major_evac Major Spill minor_contain Contain with Inert Absorbent (Sand, Vermiculite) minor_ppe->minor_contain minor_collect Collect into Sealed Container for Hazardous Waste minor_contain->minor_collect minor_decon Decontaminate Area minor_collect->minor_decon major_contact Contact Institutional EHS/Safety Office major_evac->major_contact

Caption: Spill Response Decision Flowchart.

Waste Disposal

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Never dispose of this compound or its waste down the drain or in regular trash. [1]* Solid Waste: All solid waste, including contaminated gloves, bench paper, and absorbent material from spills, must be collected in a clearly labeled, sealed container for hazardous waste disposal. [5][6]* Liquid Waste: Unused solutions and solvent rinses from decontamination must be collected in a labeled, sealed hazardous waste container.

  • Consultation: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed disposal company, in accordance with all local, regional, and national regulations. [5][9]

References

  • Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
  • Safety Data Sheet. BroadPharm. (2026).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025).
  • SAFETY DATA SHEET. Fisher Scientific. (2023).
  • tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | 1802924-13-5. Sigma-Aldrich.
  • MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018).
  • SAFETY DATA SHEET. CymitQuimica. (2026).
  • 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide. Apollo Scientific. (2023).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET. Combi-Blocks. (2023).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.